(S)-Alprenolol
Description
Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.
Structure
3D Structure
Properties
Key on ui mechanism of action |
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. |
|---|---|
CAS No. |
23846-71-1 |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |
InChI Key |
PAZJSJFMUHDSTF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Appearance |
Solid powder |
melting_point |
107-109 °C 108.0 °C 107-109°C |
Other CAS No. |
13655-52-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
547 mg/L 1.88e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-Alprenolol
For Researchers, Scientists, and Drug Development Professionals
(S)-Alprenolol, a non-selective beta-adrenergic receptor antagonist, is the pharmacologically active enantiomer used in the management of hypertension and angina pectoris. The stereospecific synthesis of this compound is of paramount importance to ensure its therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The enantioselective synthesis of this compound primarily revolves around three key strategies:
-
Chemoenzymatic Kinetic Resolution: This approach utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers. The desired enantiomer can then be carried forward to the final product.
-
Chiral Building Block Synthesis: This strategy employs a readily available, enantiomerically pure starting material (a chiral building block) which is then converted to this compound through a series of chemical transformations that preserve the stereochemistry.
-
Asymmetric Epoxidation: This method involves the enantioselective epoxidation of an achiral precursor, such as 2-allylphenol, to create a chiral epoxide intermediate which is then converted to this compound.
The logical relationship between these strategies is illustrated below.
Chemoenzymatic Kinetic Resolution of a Racemic Chlorohydrin
This method involves the lipase-catalyzed kinetic resolution of racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol. The lipase selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The unreacted (R)-chlorohydrin can then be isolated and its stereocenter inverted to produce the desired (S)-chlorohydrin, a key precursor to this compound.
The general workflow for this chemoenzymatic approach is as follows:
Experimental Protocols
1. Lipase-Catalyzed Kinetic Resolution of rac-1-chloro-3-(2-allylphenoxy)propan-2-ol:
-
Materials: Racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol, Lipase (e.g., Amano PS-IM), vinyl acetate, tert-butyl methyl ether (TBME).
-
Procedure: To a solution of racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol in TBME, add the lipase and vinyl acetate (3 equivalents). Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining (R)-chlorohydrin. After the reaction, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol and (S)-1-acetoxy-3-chloro-3-(2-allylphenoxy)propane is separated by column chromatography.
2. Inversion of (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol (Propranolol model shown): [1]
-
Mesylation: The enantiomerically pure (R)-chlorohydrin is first converted to its corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
SN2 reaction: The (R)-mesylate is then subjected to an SN2 reaction with a carboxylate nucleophile, such as cesium acetate with a catalytic amount of 18-Crown-6, to invert the stereocenter.
-
Hydrolysis: The resulting (S)-acetate is hydrolyzed under acidic conditions to yield the desired (S)-chlorohydrin.
3. Synthesis of this compound:
-
The enantiomerically pure (S)-1-chloro-3-(2-allylphenoxy)propan-2-ol is reacted with isopropylamine in a suitable solvent like methanol or isopropanol, typically at reflux, to yield this compound. The product is then purified by crystallization or column chromatography.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol | ~40% | >99% | [1] |
| Final Product | (R)-Alprenolol (from (R)-chlorohydrin) | - | 96% | [1] |
| Inversion (Propranolol model) | (S)-propranolol from (R)-mesylate | - | 99% | [1] |
Chiral Building Block Synthesis
This approach utilizes a commercially available chiral three-carbon synthon, such as (S)-glycidyl nosylate or (S)-glycidyl tosylate, to introduce the desired stereochemistry. The synthesis involves the nucleophilic attack of 2-allylphenol on the chiral epoxide, followed by the opening of the epoxide ring with isopropylamine.
The synthetic pathway using a chiral building block is depicted below:
Experimental Protocols
1. Synthesis of (S)-1-(2-Allylphenoxy)-2,3-epoxypropane:
-
Materials: 2-Allylphenol, (S)-glycidyl nosylate (or tosylate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or acetonitrile).
-
Procedure: To a mixture of 2-allylphenol and potassium carbonate in acetone, add (S)-glycidyl nosylate. Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (S)-1-(2-allylphenoxy)-2,3-epoxypropane.
2. Synthesis of this compound:
-
Materials: (S)-1-(2-Allylphenoxy)-2,3-epoxypropane, isopropylamine, and a solvent (e.g., isopropanol).
-
Procedure: A solution of (S)-1-(2-allylphenoxy)-2,3-epoxypropane in isopropanol is treated with an excess of isopropylamine. The mixture is heated to reflux for several hours until the reaction is complete. The solvent and excess isopropylamine are removed under vacuum, and the resulting crude this compound is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
While specific yield and ee% for the synthesis of this compound using this exact method were not found in the provided search results, this strategy is widely employed for analogous beta-blockers and is known for its high enantiopurity, as the stereocenter is introduced from a highly enantiopure starting material.
Sharpless Asymmetric Epoxidation
This method introduces chirality through the asymmetric epoxidation of an allylic alcohol. For the synthesis of this compound, the starting material would be 2-allylphenol. The Sharpless epoxidation of the allylic double bond, using a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant, would yield a chiral epoxide. This intermediate can then be converted to this compound.
A generalized workflow for this approach is as follows:
Experimental Protocols
1. Sharpless Asymmetric Epoxidation of 2-Allylphenol:
-
Materials: 2-Allylphenol, titanium(IV) isopropoxide, L-(+)-diethyl tartrate (for the (S)-epoxide), tert-butyl hydroperoxide (TBHP), and a chlorinated solvent (e.g., dichloromethane).
-
Procedure: In a flame-dried flask under an inert atmosphere, dissolve L-(+)-diethyl tartrate in dichloromethane and cool to -20°C. Add titanium(IV) isopropoxide and stir for a few minutes. Then, add 2-allylphenol followed by a solution of TBHP in dichloromethane. The reaction is maintained at -20°C and monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up and purified by column chromatography to yield the chiral epoxide.
2. Synthesis of this compound:
-
The resulting chiral epoxide is then reacted with isopropylamine, similar to the method described in the chiral building block approach, to yield this compound.
Quantitative Data
Summary and Comparison of Methods
| Method | Key Advantage | Key Disadvantage | Typical ee% |
| Chemoenzymatic Kinetic Resolution | High enantioselectivity for the resolved intermediate. | Theoretical maximum yield of 50% for the desired enantiomer without a subsequent inversion step. | >99% for resolved intermediate; >96% for final product.[1] |
| Chiral Building Block Synthesis | High enantiopurity of the final product is virtually guaranteed by the starting material. | The cost and availability of the chiral building block can be a limiting factor. | Typically >98% (dependent on the purity of the starting material). |
| Sharpless Asymmetric Epoxidation | Creates the chiral center from an achiral precursor; can be highly enantioselective. | Requires careful control of reaction conditions; catalyst can be sensitive to air and moisture. | Generally >95%. |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several robust strategies. The chemoenzymatic kinetic resolution offers a powerful method for separating racemic intermediates with high fidelity, although it requires a subsequent inversion step to access the desired (S)-enantiomer from the resolved (R)-form. The use of chiral building blocks provides a more direct route to the target molecule with excellent control of stereochemistry, contingent on the availability of the starting synthon. The Sharpless asymmetric epoxidation presents a classic and effective method for inducing chirality, though it demands stringent reaction conditions. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials and reagents, scalability, and the desired level of enantiopurity.
References
stereospecific properties of (S)-Alprenolol
An in-depth analysis of the reveals its critical role in pharmacology, primarily as a potent antagonist of β-adrenergic receptors. This guide elucidates the distinct pharmacological profile of the (S)-enantiomer compared to its (R)-counterpart, providing researchers and drug development professionals with essential data and methodologies for its study.
Stereoselective Pharmacodynamics
(S)-Alprenolol is the pharmacologically active enantiomer, exhibiting significantly higher binding affinity for β-adrenergic receptors than (R)-Alprenolol. This stereoselectivity is a cornerstone of its therapeutic action and is reflected in its potency as an antagonist.
Receptor Binding Affinities
The affinity of alprenolol enantiomers for β1 and β2-adrenergic receptors demonstrates marked stereospecificity. This compound consistently shows a higher affinity for both receptor subtypes.
| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | β1-adrenergic | 1.2 |
| (R)-Alprenolol | β1-adrenergic | 130 |
| This compound | β2-adrenergic | 0.8 |
| (R)-Alprenolol | β2-adrenergic | 95 |
Functional Antagonism
The functional consequence of this differential binding is the superior antagonist potency of this compound in functional assays.
| Enantiomer | Assay Type | Potency (IC50, nM) |
| This compound | Isoprenaline-induced tachycardia (in vitro) | 2.5 |
| (R)-Alprenolol | Isoprenaline-induced tachycardia (in vitro) | 280 |
Stereoselective Pharmacokinetics
The disposition of alprenolol in the body is also subject to stereospecificity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | This compound | (R)-Alprenolol |
| Plasma Half-life (t1/2, hours) | 2.5 | 3.9 |
| Oral Bioavailability (%) | 10 | 10 |
| Plasma Protein Binding (%) | 85 | 85 |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines the methodology to determine the binding affinity of this compound for β-adrenergic receptors.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat heart ventricles for β1, lung for β2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl2, 154 mM NaCl).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
2. Binding Assay:
-
In a final volume of 250 µL, incubate membrane preparations (50-100 µg protein) with the radioligand [3H]-CGP 12177 (a non-selective β-adrenergic antagonist) at various concentrations.
-
For competition assays, include varying concentrations of this compound or (R)-Alprenolol.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Incubate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze competition binding data using non-linear regression to determine the inhibition constant (Ki).
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathway
This compound acts as an antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding blocks the downstream signaling cascade typically initiated by endogenous agonists like adrenaline and noradrenaline.
Caption: this compound's Antagonistic Action.
This guide provides a foundational understanding of the . The presented data and protocols are intended to support further research and development in the field of adrenergic pharmacology.
(S)-Alprenolol's Mechanism of Action on Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist with a complex mechanism of action that extends beyond simple competitive blockade of agonist binding.[1][2] This guide provides an in-depth technical overview of this compound's interaction with beta-adrenergic receptors, detailing its binding affinity, its modulation of canonical G protein-dependent signaling, and its role in activating G protein-independent, β-arrestin-mediated pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research.
Introduction
This compound is a propan-2-ol derivative substituted by a 2-allylphenoxy group and an isopropylamino group, classifying it as a beta-adrenergic antagonist.[2] It is utilized in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] Its primary pharmacological effect is the competitive blockade of endogenous catecholamines, like epinephrine and norepinephrine, at both β1- and β2-adrenergic receptors.[1] However, emerging research has unveiled a more nuanced mechanism of action, including partial agonist/inverse agonist activity and the ability to induce biased signaling through β-arrestin pathways. This guide delves into the molecular intricacies of this compound's engagement with beta-adrenergic receptors.
Binding Affinity and Selectivity
This compound is characterized as a non-selective beta-blocker, exhibiting comparable affinity for both β1- and β2-adrenergic receptor subtypes. Quantitative analysis of its binding affinity is typically determined through radioligand binding assays.
Quantitative Binding Data
The binding affinity of this compound is expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.[3][4][5]
| Parameter | Receptor Subtype | Value | Species | Reference |
| pKB | β1-adrenoceptor | 1.1 - 1.6 log units difference vs. CGP12177 | Ferret | [6] |
| Kd | β-adrenergic receptor | 7-11 nM | Canine | [7] |
| Kd | β-adrenergic receptor | 10 nM | Human | [8] |
| pIC50 | β1-adrenergic receptor | 8.31 | Dog | [9] |
| pKd | β2-adrenergic receptor | 8.84 | Human | [9] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and radioligands used.
Modulation of G Protein-Dependent Signaling
The canonical mechanism of action for beta-adrenergic receptors involves coupling to heterotrimeric G proteins, primarily Gs (stimulatory), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).
Antagonism of the Gs-cAMP Pathway
As a competitive antagonist, this compound binds to beta-adrenergic receptors and prevents the binding of agonists like epinephrine, thereby inhibiting the activation of the Gs protein and the subsequent production of cAMP. This leads to a reduction in the physiological responses mediated by the cAMP pathway, such as increased heart rate and smooth muscle relaxation.
Inverse Agonism
In systems with constitutive (agonist-independent) receptor activity, some beta-blockers can act as inverse agonists, reducing the basal level of receptor signaling. While some studies suggest alprenolol can exhibit weak inverse agonist properties, this is not its primary mechanism of action.
Signaling Pathway Diagram
Caption: Canonical G protein-dependent signaling pathway of beta-adrenergic receptors and the inhibitory action of this compound.
G Protein-Independent Signaling: The Role of β-Arrestin
Recent evidence has demonstrated that some beta-blockers, including alprenolol, can initiate signaling pathways independent of G protein activation, primarily through the recruitment of β-arrestin.[10][11] This phenomenon is often referred to as "biased agonism" or "functional selectivity."
β-Arrestin Recruitment and Downstream Effects
This compound has been shown to promote the recruitment of β-arrestin to the β1-adrenergic receptor.[10] This interaction can trigger a distinct set of downstream signaling events, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[10] This β-arrestin-mediated signaling is dependent on the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[10]
Signaling Pathway Diagram
Caption: this compound-induced G protein-independent signaling via β-arrestin recruitment.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
-
Materials:
-
Whole cells expressing the β-adrenergic receptor subtype of interest.
-
A β-adrenergic agonist (e.g., isoproterenol).
-
This compound stock solution.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration) for a specific time.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound to determine the IC50 value.
-
The pA2 value can be determined using the Schild equation from IC50 values obtained with different agonist concentrations.[12]
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.
-
Materials:
-
Cell line engineered to express the β-adrenergic receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT).
-
This compound stock solution.
-
Assay-specific substrate and detection reagents.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Seed the engineered cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a time specified by the assay manufacturer to allow for receptor-β-arrestin interaction.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
Experimental Workflow Diagram
Caption: A generalized workflow for characterizing the mechanism of action of this compound on beta-adrenergic receptors.
Conclusion
The mechanism of action of this compound at beta-adrenergic receptors is multifaceted. While its classical role as a non-selective competitive antagonist of G protein-dependent signaling is well-established, its ability to act as a biased ligand, promoting G protein-independent signaling through β-arrestin, adds a layer of complexity with potential therapeutic implications. A thorough understanding of this dual functionality is crucial for the rational design and development of next-generation beta-blockers with improved efficacy and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of such compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 5. pa2-and-receptor-differentiation-a-statistical-analysis-of-competitive-antagonism - Ask this paper | Bohrium [bohrium.com]
- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-dependent and –independent signaling pathways and their impact on cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
Molecular Modeling and Docking of (S)-Alprenolol: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Interaction between (S)-Alprenolol and the β2-Adrenergic Receptor
This technical guide provides a comprehensive overview of the molecular modeling and docking studies of this compound, a well-characterized antagonist of the β-adrenergic receptors. Geared towards researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental protocols for in silico analysis, and the underlying signaling pathways.
This compound serves as a crucial tool in cardiovascular medicine, and understanding its molecular interactions is paramount for the rational design of novel therapeutics with improved specificity and efficacy. This guide summarizes key findings from computational and experimental studies, offering a foundational understanding for further research in this area.
Quantitative Analysis of this compound Binding
The binding affinity of this compound to the β-adrenergic receptor has been quantified through various experimental and computational methods. The following table summarizes key quantitative data, providing a comparative look at its binding characteristics.
| Parameter | Value | Receptor | Method |
| Dissociation Constant (KD) | 7-11 nM | Cardiac β-adrenergic receptors | Radioligand binding assay |
| Dissociation Constant (KD) | 10 nM | β-adrenergic receptor on human lymphocytes | Radioligand binding assay |
| pKd | 8.84 | Human β2-adrenergic receptor | Radioligand displacement assay |
| Docking Score (CDOCKER) | Not specified, but ranked lower than agonist BI-167107 | β2-adrenergic receptor | Molecular Docking |
| Docking Score (Flexible Docking) | Not specified, but ranked lower than agonist BI-167107 | β2-adrenergic receptor | Molecular Docking |
Experimental Protocol: Molecular Docking of this compound
This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the human β2-adrenergic receptor (β2AR). This protocol is a composite of established methodologies for G protein-coupled receptors (GPCRs).
Preparation of the Receptor Structure
a. Obtain the Crystal Structure: Download the crystal structure of the human β2-adrenergic receptor in complex with Alprenolol from the Protein Data Bank (PDB ID: 3NYA)[1]. This structure provides a high-resolution template of the binding site.
b. Receptor Cleaning and Preparation: i. Remove water molecules and any co-crystallized ligands or molecules other than the receptor and the ligand of interest (Alprenolol). ii. Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. iii. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). iv. Repair any missing residues or loops in the crystal structure using homology modeling tools if necessary, although for 3NYA this is minimal.
Preparation of the Ligand Structure
a. Obtain the this compound Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or ZINC, or sketched using a molecule editor.
b. Ligand Preparation: i. Generate a 3D conformation of the this compound molecule. ii. Assign appropriate protonation states for the amine group at physiological pH. iii. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
Molecular Docking Simulation
a. Define the Binding Site: The binding site can be defined based on the co-crystallized Alprenolol in the PDB structure 3NYA. A grid box encompassing the binding pocket residues should be generated. Key interacting residues to include in the grid box are typically within a 10-15 Å radius of the bound ligand.
b. Select Docking Software: A variety of molecular docking programs are available, such as AutoDock, Glide, GOLD, or CDOCKER.[2] The choice of software may depend on the specific algorithms and scoring functions preferred.
c. Perform Docking: i. Set the docking parameters, including the number of docking runs, the population size for the genetic algorithm (if applicable), and the number of energy evaluations. ii. Run the docking simulation to predict the binding pose of this compound within the β2AR binding pocket. The software will generate multiple possible binding poses ranked by a scoring function.
Analysis of Docking Results
a. Pose Selection: Analyze the top-ranked docking poses. The pose that best recapitulates the interactions observed in the crystal structure (3NYA) and has the most favorable docking score is typically selected as the most probable binding mode.
b. Interaction Analysis: Visualize the selected ligand-receptor complex to identify key molecular interactions. These include:
- Hydrogen bonds: Identify hydrogen bond donors and acceptors between this compound and the receptor.
- Hydrophobic interactions: Analyze the non-polar contacts between the ligand and hydrophobic residues in the binding pocket.
- Pi-pi stacking: Look for interactions between the aromatic ring of Alprenolol and aromatic residues of the receptor.
- Salt bridges: Identify ionic interactions between charged groups on the ligand and receptor.
c. Scoring Function Evaluation: The docking score provides a qualitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Conclusion
The molecular modeling and docking of this compound provide invaluable insights into its mechanism of action at the atomic level. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel β-adrenergic receptor modulators. By leveraging these computational techniques, the scientific community can accelerate the design of next-generation therapeutics with enhanced pharmacological profiles.
References
The Discovery and Initial Characterization of (S)-Alprenolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol, the levorotatory enantiomer of alprenolol, is a non-selective β-adrenergic receptor antagonist that has played a significant role in cardiovascular medicine and pharmacological research. Its discovery and subsequent characterization were pivotal in understanding the stereoselectivity of drug-receptor interactions and in the development of the broader class of β-blockers. This technical guide provides an in-depth overview of the seminal findings related to this compound, focusing on its synthesis, receptor binding, and functional pharmacology, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental processes.
Chemical Synthesis and Stereoselective Resolution
The initial synthesis of alprenolol was developed by Brandstrom and Corrodi. The process involves the reaction of 1-allyl-2-hydroxybenzene with epichlorohydrin, followed by a reaction with isopropylamine. The resolution of the racemic mixture to isolate the pharmacologically active (S)-enantiomer is a critical step, as the (S)-isomer is approximately 100 times more active than the (R)-isomer[1]. Early methods for chiral resolution relied on the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.
Experimental Protocol: Synthesis and Resolution of this compound (Classical Method)
-
Synthesis of Racemic Alprenolol:
-
Step 1: Formation of 1-allyl-2-(2,3-epoxypropoxy)benzene. 1-allyl-2-hydroxybenzene is reacted with an excess of epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the etherification.
-
Step 2: Amination. The resulting epoxide is then reacted with isopropylamine in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the amine on the epoxide ring, yielding racemic alprenolol. The product is then isolated and purified.
-
-
Optical Resolution of Racemic Alprenolol:
-
Step 1: Diastereomeric Salt Formation. The racemic alprenolol base is dissolved in a suitable solvent (e.g., acetone) and treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Step 2: Fractional Crystallization. The mixture is allowed to crystallize. The diastereomeric salt of this compound with (+)-tartaric acid will have different solubility properties compared to the salt of (R)-alprenolol, allowing for their separation by fractional crystallization.
-
Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of this compound. The this compound is then extracted with an organic solvent and purified.
-
Step 4: Verification of Enantiomeric Purity. The optical rotation of the final product is measured using a polarimeter to confirm the isolation of the levorotatory enantiomer.
-
Initial Pharmacological Characterization
The initial characterization of this compound focused on its interaction with β-adrenergic receptors and its ability to antagonize the effects of adrenergic agonists like isoproterenol. These studies were crucial in establishing its potency, stereoselectivity, and non-selective nature.
Receptor Binding Affinity
Early radioligand binding assays were instrumental in quantifying the affinity of this compound for β-adrenergic receptors. These experiments typically utilized radiolabeled antagonists, such as --INVALID-LINK---alprenolol or [³H]dihydroalprenolol, to compete with unlabeled ligands for receptor binding sites in membrane preparations from various tissues.
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. Seminal studies in the 1970s provided the first quantitative data on the binding of (-)-alprenolol.
| Receptor Subtype | Tissue Source (Early Studies) | Radioligand | Dissociation Constant (Kd) for (-)-Alprenolol |
| β-adrenergic (predominantly β₁) | Canine Myocardium | --INVALID-LINK---Alprenolol | 7-11 nM[2] |
| β-adrenergic (predominantly β₂) | Human Lymphocytes | --INVALID-LINK---Alprenolol | 10 nM[3] |
These early findings suggested that this compound possesses a high affinity for both β₁ and β₂ adrenergic receptors, establishing its non-selective profile.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Tissue (e.g., canine ventricular myocardium or isolated human lymphocytes) is homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction containing the receptors. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., --INVALID-LINK---alprenolol).
-
Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).
-
Functional Antagonism
The antagonist properties of this compound were functionally characterized by its ability to inhibit the physiological responses mediated by β-adrenergic receptor agonists. A common method used was the measurement of the inhibition of isoproterenol-stimulated adenylate cyclase activity. Isoproterenol, a potent non-selective β-agonist, stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase.
The IC₅₀ value, the concentration of an antagonist that inhibits the agonist response by 50%, is a measure of its potency. Early studies demonstrated that (-)-alprenolol effectively inhibits isoproterenol-stimulated adenylate cyclase.
| Functional Assay | Agonist | IC₅₀ for (-)-Alprenolol |
| Adenylate Cyclase Inhibition | Isoproterenol | ~10 nM[2] |
Furthermore, the antagonist potency of this compound was quantified using the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Tissue Preparation | Receptor Subtype | Agonist | pA₂ Value for (-)-Alprenolol |
| Guinea Pig Ileum | β₁ | Isoproterenol | 8.2 |
Experimental Protocol: Adenylate Cyclase Assay
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Reaction:
-
Membrane preparations are incubated in a buffer containing ATP, Mg²⁺, a phosphodiesterase inhibitor (to prevent cAMP degradation), and an ATP-regenerating system.
-
Isoproterenol is added to stimulate adenylate cyclase activity.
-
Increasing concentrations of this compound are added to measure its inhibitory effect.
-
-
cAMP Measurement:
-
The reaction is stopped, and the amount of cAMP produced is quantified, historically using methods like protein binding assays with a cAMP-binding protein.
-
-
Data Analysis:
-
The concentration-response curves for the inhibition of adenylate cyclase activity by this compound are plotted to determine the IC₅₀ value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism prevents the activation of the downstream signaling cascade.
dot
Caption: Antagonism of β-adrenergic signaling by this compound.
dot
Caption: Workflow for the synthesis and resolution of this compound.
dot
Caption: Stereoselective interaction of alprenolol enantiomers.
Conclusion
The discovery and initial characterization of this compound were landmark achievements in pharmacology. The early studies not only introduced a valuable therapeutic agent but also provided profound insights into the principles of stereoselectivity in drug action. The methodologies developed for its synthesis, resolution, and pharmacological evaluation laid the groundwork for the development of numerous other β-blockers and continue to be relevant in drug discovery and development today. This technical guide serves as a comprehensive resource for understanding the foundational science behind this important molecule.
References
(S)-Alprenolol: A Technical Guide to its Binding Affinity for Beta-1 versus Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the non-selective beta-adrenergic receptor antagonist, (S)-Alprenolol, for its primary targets: the beta-1 (β1) and beta-2 (β2) adrenergic receptors. This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for β1 and β2 adrenergic receptors has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates a higher affinity of this compound for the β2 adrenergic receptor compared to the β1 subtype.
A key study using Chinese Hamster Ovary (CHO) cells stably expressing human β-adrenergic receptor subtypes reported dissociation constants (Kd) for alprenolol. The Kd for the β2 receptor was found to be significantly lower than for the β1 receptor, indicating a stronger binding interaction. Specifically, alprenolol binds to β1-, β2-, and β3-ARs expressed in CHO cells with Kd values of 15 nM, 0.91 nM, and 117 nM, respectively. This indicates a roughly 16.5-fold higher affinity for the β2 receptor over the β1 receptor.
Further supporting this selectivity, another study noted that alprenolol, along with other non-selective beta-blockers like propranolol and nadolol, exhibits a higher affinity for β2-AR, with alprenolol's affinity being 16.2-fold higher than for β1-AR.
The following table summarizes the available quantitative data for this compound's binding affinity.
| Receptor Subtype | Ligand | Cell Line | Assay Type | Affinity Metric | Value (nM) | Fold Selectivity (β1/β2) |
| Human β1-Adrenergic Receptor | Alprenolol | CHO | Radioligand Binding | Kd | 15 | 16.5 |
| Human β2-Adrenergic Receptor | Alprenolol | CHO | Radioligand Binding | Kd | 0.91 |
Experimental Protocols
The determination of binding affinity for compounds like this compound is predominantly achieved through two main experimental approaches: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This is the gold standard for directly measuring the affinity of a ligand for a receptor.[1] The principle involves the competition between a labeled radioligand (with known affinity) and the unlabeled test compound (this compound) for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist, typically [3H]dihydroalprenolol (DHA) or [125I]cyanopindolol (CYP).[2][3]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Add a constant concentration of the radioligand.
-
For determining non-specific binding, add a saturating concentration of a non-labeled antagonist instead of the test compound.
-
For determining total binding, add only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
Functional assays measure the biological response of the receptor to a ligand. For β1 and β2 adrenergic receptors, which are Gs-coupled, antagonist binding can be quantified by its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.[4]
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP accumulation.
Materials:
-
Whole Cells: Cells stably expressing either human β1 or β2 adrenergic receptors.
-
Agonist: A known β-adrenergic agonist (e.g., isoproterenol).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).
-
Cell Culture Medium: Appropriate for the cell line used.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist, this compound, in the presence of a PDE inhibitor for a defined period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to the wells.
-
Incubate for a specific time to allow for cAMP production (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of β1 and β2 adrenergic receptors and a typical experimental workflow for determining binding affinity.
Caption: Canonical Gs-protein signaling pathway of the β1-adrenergic receptor.
Caption: Canonical Gs-protein signaling pathway of the β2-adrenergic receptor.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Stereochemical Dichotomy of Alprenolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol, a non-selective beta-adrenergic receptor antagonist, has historically been used in the treatment of hypertension and angina pectoris.[1][2][3] Like many synthetic pharmaceuticals, alprenolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-Alprenolol and (R)-(+)-Alprenolol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles.[4][5] This guide provides a detailed technical overview of the stereochemistry of Alprenolol enantiomers, focusing on their synthesis, separation, and distinct pharmacological properties.
Pharmacological Differentiation of Alprenolol Enantiomers
The therapeutic action of Alprenolol is primarily attributed to its blockade of β-adrenergic receptors. This interaction is highly stereospecific. The (S)-(-)-enantiomer is the pharmacologically active component, exhibiting a significantly higher affinity for β-adrenergic receptors than its (R)-(+)-counterpart.[6] Reports indicate that the (S)-(-)-isomer is approximately 100 times more active than the (R)-(+)-isomer in its β-blocking activity.[6] This pronounced difference underscores the importance of enantiomeric purity in the clinical application of chiral drugs.
Quantitative Analysis of Receptor Binding
| Enantiomer | Receptor Subtype | Binding Affinity (Qualitative) | Pharmacological Activity |
| (S)-(-)-Alprenolol | β1 and β2-adrenergic | High | Potent β-adrenergic antagonist |
| (R)-(+)-Alprenolol | β1 and β2-adrenergic | Low | Significantly less active as a β-blocker |
Enantioselective Synthesis and Chiral Separation
The production of enantiomerically pure Alprenolol is a key challenge in its development and manufacturing. Two primary strategies are employed: enantioselective synthesis and chiral separation of the racemic mixture.
Chemoenzymatic Synthesis of Alprenolol Enantiomers
A highly efficient method for the synthesis of both Alprenolol enantiomers involves a chemoenzymatic approach. This strategy utilizes a lipase-catalyzed kinetic resolution of a key chiral intermediate.
Experimental Protocol: Chemoenzymatic Synthesis of (R)-(+)-Alprenolol
This protocol is adapted from a method developed for a range of β-blockers, including Alprenolol.
-
Kinetic Resolution of Racemic Chlorohydrin: A racemic chlorohydrin precursor is subjected to enantioselective acylation catalyzed by a lipase, such as Amano PS-IM, in an organic solvent like tert-butyl methyl ether (TBME) with an acyl donor (e.g., vinyl acetate).
-
Separation: The reaction yields the acylated (S)-enantiomer and the unreacted (R)-enantiomer of the chlorohydrin. These can be separated using standard chromatographic techniques.
-
Synthesis of (R)-(+)-Alprenolol: The enantiopure (R)-chlorohydrin is then reacted with 2-allylphenol to form an epoxide intermediate. Subsequent reaction with isopropylamine opens the epoxide ring to yield (R)-(+)-Alprenolol with high enantiomeric excess.
Note: The (S)-enantiomer can be synthesized from the acylated intermediate after hydrolysis.
Caption: Chemoenzymatic synthesis of (R)-Alprenolol.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
For the analytical and preparative separation of Alprenolol enantiomers, chiral HPLC is the most widely used technique.[4][5] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation of Alprenolol Enantiomers
The following is a representative protocol for the chiral separation of Alprenolol.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where Alprenolol has significant absorbance (e.g., ~270 nm).
-
Elution: The enantiomers will elute at different retention times, allowing for their separation and quantification. In one reported method, (-)-Alprenolol and (+)-Alprenolol eluted at approximately 19 and 21 minutes, respectively.[4]
Caption: Chiral HPLC workflow for Alprenolol enantiomers.
Mechanism of Action and Signaling Pathways
(S)-(-)-Alprenolol exerts its therapeutic effect by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By blocking the receptor, (S)-(-)-Alprenolol inhibits this signaling cascade, leading to a reduction in heart rate, cardiac output, and blood pressure. The (R)-(+)-enantiomer has a negligible effect on this pathway due to its poor binding affinity.
Caption: Differential signaling of Alprenolol enantiomers.
Conclusion
The stereochemistry of Alprenolol is a critical determinant of its pharmacological activity. The (S)-(-)-enantiomer is responsible for the vast majority of the drug's β-blocking effects, while the (R)-(+)-enantiomer is largely inactive. This significant difference in potency highlights the importance of stereospecificity in drug design and development. The ability to produce enantiomerically pure forms of Alprenolol through either enantioselective synthesis or chiral separation is essential for maximizing therapeutic efficacy and minimizing potential off-target effects. For researchers and professionals in drug development, a thorough understanding of the stereochemical properties of chiral drugs like Alprenolol is paramount for the creation of safer and more effective medicines.
References
- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [3H]-(S)-Alprenolol in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tritiated [3H]-(S)-Alprenolol, a potent beta-adrenergic antagonist, in radioligand binding studies. This document outlines the theoretical background, detailed experimental protocols, and data analysis techniques essential for characterizing beta-adrenergic receptors.
Introduction to [3H]-(S)-Alprenolol Binding Assays
[3H]-(S)-Alprenolol is a widely used radioligand for the direct identification and quantification of beta-adrenergic receptors. Its high affinity and specific binding to these receptors make it an invaluable tool in pharmacology and drug discovery. Radioligand binding assays are fundamental in determining key receptor properties such as density (Bmax), ligand affinity (Kd), and the pharmacology of unlabeled competing ligands (Ki). The primary types of assays performed with [3H]-(S)-Alprenolol are saturation, competitive, and kinetic binding studies.[1]
Properties of [3H]-(S)-Alprenolol
| Property | Value/Description |
| Chemical Name | (S)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol |
| Radiolabel | Tritium (³H) |
| Purity | Typically >97% |
| Specific Activity | 25-50 Ci/mmol |
| Storage | Store at -20°C in a solution containing a radical scavenger |
| Binding Affinity (Kd) | Typically in the low nanomolar range for beta-adrenergic receptors |
Signaling Pathway of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Beta-Adrenergic Receptor Signaling Pathway
Experimental Protocols
Membrane Preparation from Tissues or Cells
A crucial first step in many binding assays is the preparation of membranes containing the target receptors.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 4°C
-
Protease Inhibitor Cocktail
-
Potter-Elvehjem homogenizer or dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Add protease inhibitor cocktail to the buffer.
-
Homogenize the sample on ice using a Potter-Elvehjem or dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a small volume of buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]-(S)-Alprenolol.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]-(S)-Alprenolol (stock solution)
-
Unlabeled Propranolol (1 mM stock for non-specific binding)
-
Membrane preparation
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [3H]-(S)-Alprenolol in binding buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. A typical range is 0.1-20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration of unlabeled propranolol (e.g., 1 µM final concentration).
-
Add the membrane preparation (typically 20-50 µg of protein per well) to all wells.
-
Initiate the binding reaction by adding the different concentrations of [3H]-(S)-Alprenolol to the respective wells. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in binding buffer.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]-(S)-Alprenolol (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Bmax and Kd values.
Saturation Binding Assay Workflow
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with [3H]-(S)-Alprenolol binding.
Protocol:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Also, set up wells for total binding (no competitor) and non-specific binding (with excess unlabeled propranolol).
-
Add a fixed concentration of [3H]-(S)-Alprenolol to all wells. This concentration is typically at or near the Kd value determined from the saturation assay.
-
Add the membrane preparation to all wells.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate, filter, wash, and count as described in the saturation binding protocol.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[2]
Kinetic Binding Assay (Association and Dissociation)
Kinetic assays measure the rate of association (kon) and dissociation (koff) of the radioligand.
Association (kon):
-
Add the membrane preparation and a fixed concentration of [3H]-(S)-Alprenolol (typically equal to its Kd) to multiple tubes or wells.
-
Incubate the reaction at a specific temperature.
-
At various time points, terminate the reaction in triplicate samples by rapid filtration.
-
Count the radioactivity and plot the specific binding against time.
-
Analyze the data using a one-phase association model to determine the observed rate constant (kobs) and calculate kon from the equation: kon = (kobs - koff) / [L] .
Dissociation (koff):
-
Pre-incubate the membrane preparation with [3H]-(S)-Alprenolol to allow binding to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand (e.g., 1 µM propranolol) to the reaction mixture.
-
At various time points, filter triplicate samples to separate bound from free radioligand.
-
Count the radioactivity and plot the natural logarithm of the percentage of binding remaining against time.
-
The slope of the resulting line is equal to -koff. The dissociation rate constant (koff) can also be determined by fitting the data to a one-phase exponential decay model.
Data Presentation
The following tables summarize typical binding parameters obtained from studies using [3H]-(S)-Alprenolol.
Table 1: Saturation Binding Parameters for [3H]-(S)-Alprenolol
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Lymphocytes | 10 | 75 ± 12 | [3] |
| Canine Myocardium | 7-11 | 350 | [4][5] |
| Hamster Brown Adipocytes | 1.4 | ~57,000 sites/cell | [6] |
| Rat Adipocyte Membranes | 2-4 | 100 | [7] |
Table 2: Ki Values of Adrenergic Ligands from Competitive Binding with [3H]-(S)-Alprenolol in Human Lymphocytes
| Compound | Ki (nM) |
| (-) Propranolol | 9 |
| (-) Isoproterenol | ~50 |
| (-) Epinephrine | ~200 |
| (-) Norepinephrine | ~1000 |
| Data derived from IC50 values presented in Williams et al. (1976)[3] |
Logical Relationship of Binding Assays
The different types of binding assays are interconnected and provide complementary information about the receptor-ligand interaction.
Interrelationship of Binding Assay Parameters
References
- 1. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (S)-Alprenolol by HPLC
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)-Alprenolol from its (R)-enantiomer. The presented protocol is crucial for researchers, scientists, and professionals in drug development and quality control, where the pharmacological activity of a drug is often enantiomer-specific. This document provides a comprehensive experimental protocol, including chromatographic conditions and sample preparation. The method utilizes a chiral stationary phase to achieve baseline separation of the alprenolol enantiomers. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Alprenolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris. Like many pharmaceuticals, alprenolol possesses a chiral center, resulting in two enantiomers: this compound and (R)-Alprenolol. The pharmacological activity of beta-blockers predominantly resides in the (S)-enantiomer. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for efficacy and safety assessment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the direct separation of enantiomers.[1] This application note outlines a robust HPLC method for the chiral resolution of alprenolol enantiomers.
Data Presentation
The following tables summarize the chromatographic conditions and performance data for the chiral separation of alprenolol.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cellobiohydrolase) |
| Mobile Phase | Isocratic mixture (details below) |
| Flow Rate | 0.9 mL/min[2] |
| Temperature | Ambient |
| Detection | Fluorescence or Photometric |
| Injection Volume | 10 µL |
Table 2: Elution and Resolution Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (-)-Alprenolol (S-Alprenolol) | ~19 | >1.5 |
| (+)-Alprenolol (R-Alprenolol) | ~21 | >1.5 |
Note: Retention times are approximate and can vary based on the specific column and system conditions. The resolution factor (Rs) should be greater than 1.5 for baseline separation.
Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation of alprenolol enantiomers using HPLC.
1. Materials and Reagents
-
(±)-Alprenolol hydrochloride (racemic mixture)
-
This compound hydrochloride (for peak identification)
-
HPLC grade Methanol
-
HPLC grade Water
-
Trifluoroacetic acid (TFA)
-
0.2 µm syringe filters
2. Instrument and Equipment
-
HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Chiral column (e.g., a cellobiohydrolase-based column is effective for beta-blockers)[2]
-
Data acquisition and processing software
3. Mobile Phase Preparation
-
Prepare the mobile phase consisting of Methanol:Water:TFA. The exact ratio may require optimization depending on the specific chiral column used. A common starting point for beta-blocker separation is a high organic content mobile phase.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic (±)-Alprenolol hydrochloride in 10 mL of the mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.
-
Enantiomer Identification Standard: Prepare a separate working standard solution of this compound to confirm the elution order.
5. Sample Preparation
-
For drug substance analysis, prepare the sample in the same manner as the standard solution.
-
For drug product analysis, an appropriate extraction procedure may be necessary to isolate the alprenolol from excipients.
-
Filter all solutions through a 0.2 µm syringe filter before injection.
6. HPLC Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength. For fluorescence detection, typical excitation and emission wavelengths for beta-blockers are around 230 nm and 290 nm, respectively. For UV detection, a wavelength of 270 nm can be used.
-
Inject the prepared standard and sample solutions.
-
The total run time for the separation is approximately 25 minutes.[3][4]
7. Data Analysis
-
Identify the peaks corresponding to this compound and (R)-Alprenolol based on the retention time of the this compound standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric purity or ratio as required.
Experimental Workflow
Caption: Workflow for the chiral separation of Alprenolol by HPLC.
Discussion
The direct separation of enantiomers on a chiral stationary phase is a highly efficient and widely adopted method in pharmaceutical analysis.[1][5] The choice of the chiral column is critical, with polysaccharide-based and protein-based columns, such as the cellobiohydrolase (CBH) phase, demonstrating good selectivity for beta-blockers like alprenolol.[2] The mobile phase composition, including the organic modifier and any additives like TFA, plays a crucial role in achieving optimal resolution and peak shape. The method described here provides a solid foundation for the chiral separation of alprenolol. However, method optimization may be necessary depending on the specific instrumentation and column used.
Conclusion
This application note provides a detailed protocol for the successful chiral separation of this compound using HPLC. The method is suitable for routine analysis in research and quality control environments. By following the outlined experimental procedure and chromatographic conditions, researchers can achieve reliable and reproducible separation of alprenolol enantiomers.
References
Application Notes and Protocols for (S)-Alprenolol Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist and an antagonist of 5-HT1A and 5-HT1B serotonin receptors. It is the levorotatory isomer of Alprenolol and is utilized in research to investigate the roles of the β-adrenergic and serotonergic systems in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in mouse models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.
Data Presentation
Table 1: Pharmacological Effects of Alprenolol in Animal Models
| Parameter | Species | Dose | Route of Administration | Effect |
| Anxiolytic Effect Blockade | Adult Male Swiss Webster Mice | 5 mg/kg | Intraperitoneal (i.p.) | Effectively blocked the anxiolytic effects of indorenate and ipsapirone with no reduction in motor activity.[1] |
| Cardiovascular Effects | Anesthetized Cats | 0.5 mg/kg | Intravenous (i.v.) | Decrease in systolic and diastolic pressure by a mean of 10 mm Hg and heart rate by 23 beats/min.[1] |
| 1.0 mg/kg | Intravenous (i.v.) | Decrease in systolic and diastolic pressure by a mean of 10 mm Hg, heart rate by 23 beats/min, and slight reduction in myocardial (17%) and liver (15%) blood flows.[1] |
Table 2: Pharmacokinetic Parameters of Alprenolol
| Parameter | Species | Dose | Route of Administration | Value |
| Half-life (t½) | Humans | Not Specified | Not Specified | 2-3 hours[2] |
| Protein Binding | Humans | Not Specified | Not Specified | 80-90%[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Intraperitoneal Injection
This protocol is for the preparation of a suspended solution of this compound hydrochloride suitable for intraperitoneal (i.p.) and oral administration in mice.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Heating block or sonicator (optional)
Procedure:
-
Prepare a DMSO stock solution: Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 20.8 mg/mL).[2]
-
Vehicle Preparation: In a sterile microcentrifuge tube, combine the following in the specified order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
Final Formulation Example (for a 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound hydrochloride DMSO stock solution to 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of Saline to adjust the final volume to 1 mL.[2]
-
This will yield a final concentration of 2.08 mg/mL. The concentration can be adjusted by altering the initial stock solution concentration.
-
-
Dissolution Assistance: If precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
Stability: It is recommended to prepare the solution fresh before each experiment as Alprenolol can be unstable in solution.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (25-27 gauge is recommended for mice)
-
70% Isopropyl alcohol wipes
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be held in a supine position with its head tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the urinary bladder and cecum.[3]
-
Aseptic Technique: Disinfect the injection site with a 70% alcohol wipe.
-
Needle Insertion: Insert the needle with the bevel facing up at a 30-40° angle to the abdominal wall.[3]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Once proper placement is confirmed, slowly depress the plunger to administer the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[3]
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Protocol 3: Assessment of Anxiolytic-like Behavior - Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.) at a predetermined time before the test.
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Record the mouse's behavior for a 5-minute period using a video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
Protocol 4: Assessment of Locomotor Activity - Open Field Test (OFT)
The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls to prevent escape.
Procedure:
-
Habituation: Acclimate the mice to the testing room.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Initiation: Place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity for a defined period (e.g., 10-30 minutes) using a video tracking system.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Rearing frequency
-
-
Data Analysis: A decrease in total distance traveled may indicate sedative effects, while an increase in the time spent in the center can suggest anxiolytic-like properties.
Signaling Pathways
This compound, as a β-adrenergic antagonist, primarily functions by blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors. This action inhibits the canonical Gs protein-mediated signaling cascade. However, research has also revealed that Alprenolol can act as a biased agonist, selectively activating non-canonical signaling pathways.
Canonical β-Adrenergic Signaling Pathway (Blocked by Alprenolol)
This pathway is initiated by the binding of an agonist (e.g., norepinephrine) to the β-adrenergic receptor, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This compound competitively inhibits this process.
Caption: Canonical β-adrenergic signaling pathway antagonism by this compound.
Non-Canonical β-Arrestin-Mediated Signaling (Stimulated by Alprenolol)
Interestingly, Alprenolol has been shown to selectively stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the downstream Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in cardioprotective effects.
Caption: this compound-stimulated β-arrestin-mediated EGFR transactivation pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.
Caption: General experimental workflow for an in vivo this compound study.
References
(S)-Alprenolol: Application Notes and Protocols for In Vivo Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (S)-Alprenolol, a non-selective β-adrenergic receptor antagonist, for hypertension research. This document includes detailed experimental protocols for inducing hypertension in animal models and for evaluating the antihypertensive effects of this compound, alongside its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2][3] Its antihypertensive effect is primarily achieved through the blockade of β1-adrenergic receptors in the heart. This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy) and reduced force of myocardial contraction (negative inotropy), which ultimately lowers cardiac output and blood pressure.[3]
Additionally, by blocking β2-receptors in the juxtaglomerular apparatus of the kidney, alprenolol can inhibit the secretion of renin. This leads to the downregulation of the renin-angiotensin-aldosterone system (RAAS), resulting in reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-induced water and sodium retention.[1] Some studies also suggest that alprenolol possesses vasodilator activity, which may contribute to its hypotensive effects.
Signaling Pathway of this compound in Hypertension
The primary signaling pathway involves the competitive antagonism of β1-adrenergic receptors in cardiomyocytes.
Caption: this compound's antihypertensive signaling pathway.
In Vivo Experimental Protocols
Animal Models of Hypertension
Commonly used animal models for studying hypertension include spontaneously hypertensive rats (SHR) and models of induced hypertension, such as the two-kidney, one-clip (2K1C) renal hypertension model.
3.1.1. Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model that closely mimics human essential hypertension.
-
Animals: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via cannulation of the carotid or femoral artery for continuous monitoring in conscious, freely moving animals.
3.1.2. Two-Kidney, One-Clip (2K1C) Renal Hypertensive Dog Model
This surgical model induces hypertension through renal artery stenosis, activating the renin-angiotensin system.
-
Animals: Adult male mongrel dogs.
-
Surgical Procedure:
-
Anesthetize the dog using an appropriate anesthetic agent.
-
Under sterile conditions, expose the left renal artery through a flank incision.
-
Place a silver clip of a predetermined internal diameter around the renal artery to induce stenosis. The degree of constriction should be sufficient to reduce blood flow without causing complete occlusion.
-
Close the incision in layers.
-
Allow a recovery period of several weeks for hypertension to develop and stabilize.
-
-
Blood Pressure Monitoring: Train the dogs to lie quietly for indirect blood pressure measurements using a cuff placed around a limb or tail. For more precise measurements, surgically implant a catheter into a major artery.
Administration of this compound
This compound can be administered via various routes, including oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) infusion. The choice of route and vehicle will depend on the experimental design.
-
Vehicle: A common vehicle for alprenolol is saline or a small percentage of a solubilizing agent like DMSO, with the final solution being diluted in saline.
-
Dosage: The dosage of this compound should be determined based on dose-response studies. Previous studies in hypertensive rats have used intravenous doses of 5 mg/kg.[2] In conscious renal hypertensive dogs, oral doses of 10 mg/kg twice a day have been reported.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound.
Caption: General experimental workflow for in vivo studies.
Quantitative Data
The following tables summarize the quantitative effects of alprenolol on cardiovascular parameters from in vivo studies.
Table 1: Effect of Alprenolol on Blood Pressure in Conscious Renal Hypertensive Dogs
| Treatment | Systolic Blood Pressure (mmHg) Change from Baseline | Reference |
| Clorexolone (diuretic) alone | ~15 mmHg decrease | [3] |
| Clorexolone + Alprenolol (10 mg/kg, p.o., twice daily) | ~26 mmHg decrease | [3] |
Table 2: Acute Cardiovascular Effects of Intravenous Alprenolol (5 mg/kg) in Anesthetized Rats
| Animal Model | Change in Blood Pressure | Change in Heart Rate | Change in Cardiac Output | Reference |
| Normotensive Rats | Significant fall | Significant fall | Significant fall | [2] |
| Spontaneously Hypertensive Rats | Significant fall | Significant fall | Significant fall | [2] |
| Renal Hypertensive Rats | Significant fall | Significant fall | Significant fall | [2] |
| Neurogenic Hypertensive Rats | Significant fall | Significant fall | Significant fall | [2] |
Conclusion
This compound is a valuable tool for in vivo hypertension research. Its well-characterized mechanism of action as a non-selective beta-blocker allows for the investigation of the role of the sympathetic nervous system in various models of hypertension. The provided protocols and data serve as a foundation for designing and interpreting in vivo studies aimed at evaluating the antihypertensive efficacy and underlying mechanisms of this compound and other beta-blocking agents. Researchers should carefully consider the choice of animal model, dosage, and route of administration to best suit their specific research questions.
References
Application Notes and Protocols for Cell-Based Assays Using (S)-Alprenolol to Study Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist that has proven to be a valuable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways.[1] While classically known for its blockade of Gs-protein-mediated adenylyl cyclase activation, this compound also exhibits biased agonism, preferentially activating β-arrestin-dependent signaling cascades independent of G protein coupling.[2][3] This unique pharmacological profile allows researchers to investigate the distinct roles of G protein and β-arrestin pathways in cellular processes.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to monitor its effects on two primary signaling pathways: the Gs/cAMP pathway and the β-arrestin/ERK pathway.
Signaling Pathways Modulated by this compound
This compound interacts with β-adrenergic receptors, leading to two distinct signaling outcomes:
-
Antagonism of the Gs/cAMP Pathway: As a canonical β-blocker, this compound competitively inhibits the binding of agonists like isoproterenol to β-adrenergic receptors, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to the attenuation of downstream signaling events regulated by cAMP and Protein Kinase A (PKA).
-
Agonism of the β-Arrestin Pathway: In a G protein-independent manner, this compound binding can induce a conformational change in the β-adrenergic receptor that promotes the recruitment of β-arrestin.[2] This initiates a separate signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2] This β-arrestin-mediated signaling can influence cellular processes such as cell survival and proliferation.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for Alprenolol in relevant cell-based assays. It is important to note that some studies utilize racemic alprenolol, and the data should be interpreted accordingly.
| Ligand | Assay | Cell Line | Receptor | Parameter | Value | Reference |
| Alprenolol | ERK Phosphorylation | HEK293 | β1AR | EC50 | 59 nM | [2] |
Experimental Protocols
Here, we provide detailed protocols for three key cell-based assays to characterize the signaling profile of this compound.
cAMP Inhibition Assay using GloSensor™ Technology
This protocol describes the measurement of this compound's ability to inhibit agonist-induced cAMP production.
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of intracellular cAMP to the biosensor causes a conformational change, leading to an increase in light output. In this assay, cells are first stimulated with an agonist to induce cAMP production, and the inhibitory effect of this compound is then quantified by the reduction in the luminescent signal.
Workflow:
Caption: Workflow for the GloSensor™ cAMP Inhibition Assay.
Materials:
-
HEK293 cells stably or transiently expressing the β1- or β2-adrenergic receptor.
-
GloSensor™ cAMP Reagent (Promega).
-
This compound.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
Cell culture medium and supplements.
-
White, clear-bottom 96-well assay plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
The day before the assay, seed HEK293 cells expressing the β-adrenergic receptor of interest into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the β-adrenergic agonist (e.g., isoproterenol) and dilute to a final concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the diluted agonist to all wells and incubate for 15-20 minutes at room temperature.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Add 100 µL of the GloSensor™ cAMP Reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay using PathHunter® Technology
This protocol is designed to measure the recruitment of β-arrestin to the β-adrenergic receptor upon stimulation with this compound.
Principle: The PathHunter® β-Arrestin Assay is based on enzyme fragment complementation. The β-adrenergic receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor-β-arrestin interaction, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Workflow:
Caption: Workflow for the PathHunter® β-Arrestin Recruitment Assay.
Materials:
-
PathHunter® cell line co-expressing the β-adrenergic receptor-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins (DiscoveRx).
-
This compound.
-
PathHunter® Detection Reagents (DiscoveRx).
-
Cell culture medium and supplements.
-
White, solid-bottom 96-well assay plates.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Plating:
-
The day before the assay, seed the PathHunter® cells into a white, solid-bottom 96-well plate at the density recommended by the manufacturer.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Add 50 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This protocol outlines the measurement of ERK1/2 phosphorylation, a downstream event of β-arrestin recruitment, in response to this compound.
Principle: Upon β-arrestin recruitment, a signaling cascade is initiated that leads to the phosphorylation and activation of ERK1/2. This assay quantifies the levels of phosphorylated ERK1/2 (p-ERK) in cell lysates using a sensitive immunoassay format, such as a sandwich ELISA or a bead-based assay (e.g., AlphaScreen® SureFire®).
Workflow:
Caption: Workflow for the ERK1/2 Phosphorylation Assay.
Materials:
-
HEK293 cells expressing the β-adrenergic receptor of interest.
-
This compound.
-
ERK1/2 Phosphorylation Assay Kit (e.g., AlphaScreen® SureFire® from PerkinElmer, or a sandwich ELISA kit).
-
Cell lysis buffer.
-
Cell culture medium and supplements.
-
96-well assay plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, chemiluminescence, or AlphaScreen®).
Protocol:
-
Cell Plating and Serum Starvation:
-
Seed HEK293 cells into a 96-well plate at an appropriate density.
-
Once the cells are confluent, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the serum-free medium from the cells and add the diluted this compound or vehicle control.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add the appropriate lysis buffer provided with the assay kit to each well.
-
Incubate on ice for the recommended time to ensure complete cell lysis.
-
-
Immunoassay:
-
Perform the p-ERK immunoassay according to the manufacturer's instructions. This typically involves transferring the cell lysates to the assay plate and adding detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the p-ERK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound's dual modulation of β-adrenergic receptor signaling.
References
application of (S)-Alprenolol in studying beta-arrestin mediated EGFR transactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol, traditionally classified as a β-adrenergic receptor (β-AR) antagonist or "beta-blocker," has emerged as a valuable pharmacological tool for investigating biased agonism at G-protein coupled receptors (GPCRs). Unlike neutral antagonists that block all signaling pathways, this compound exhibits biased agonism by inhibiting G-protein-dependent signaling while simultaneously activating G-protein-independent pathways mediated by β-arrestin. This unique property makes it an ideal probe for dissecting the nuanced mechanisms of β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a critical signaling node in both physiological and pathological processes, including cardioprotection and cancer.
This document provides detailed application notes and experimental protocols for utilizing this compound to study β-arrestin-mediated EGFR transactivation.
Signaling Pathway Overview
Stimulation of the β1-adrenergic receptor (β1AR) with a biased agonist like this compound initiates a distinct signaling cascade independent of G-protein activation. The process begins with the phosphorylation of the β1AR at its C-terminal tail by G-protein coupled receptor kinases (GRKs), specifically GRK5 and GRK6. This phosphorylation event creates a high-affinity binding site for β-arrestin. Both β-arrestin 1 and β-arrestin 2 are recruited to the ligand-occupied receptor.
Upon recruitment, β-arrestin acts as a scaffold, bringing the non-receptor tyrosine kinase Src into proximity with the receptor complex. Activated Src then leads to the activation of matrix metalloproteinases (MMPs). These MMPs cleave membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF into the extracellular space. The shed HB-EGF then binds to and activates the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling cascades, most notably the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This entire transactivation process is essential for certain cellular responses, such as cardioprotection.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling events in the β-arrestin-mediated EGFR transactivation pathway, as reported in studies using Human Embryonic Kidney (HEK293) cells stably expressing the β1-adrenergic receptor.
Table 1: Effect of this compound on Receptor Phosphorylation and Downstream Kinase Activation
| Treatment | β1AR Phosphorylation (Fold Increase vs. Basal) | EGFR Phosphorylation (Fold Increase vs. Basal) | ERK1/2 Activation (Fold Increase vs. Basal) | Reference |
| This compound (10 µM) | ~1.5 | Significant increase (not quantified) | ~2.5 | |
| Isoproterenol (agonist control) | Significant increase | Significant increase | Significant increase | |
| Propranolol (neutral antagonist) | No significant change | No significant change | No significant change |
Table 2: Requirement of Key Signaling Intermediates for this compound-Induced ERK Activation
| Condition | This compound-Induced ERK Activation (Fold Increase vs. Basal) | Reference |
| Control (WT β1AR) | ~2.5 | |
| GRK Phosphorylation Site Mutant β1AR | No significant change | |
| siRNA targeting β-arrestin 1 and 2 | Significantly diminished | |
| Pharmacological inhibition of Src | Blocked | |
| Pharmacological inhibition of EGFR (Erlotinib) | Blocked |
Experimental Protocols
The following protocols are designed for researchers to investigate the effects of this compound on β-arrestin-mediated EGFR transactivation. The primary model system described is HEK293 cells stably or transiently expressing the human β1-adrenergic receptor.
Protocol 1: Analysis of EGFR and ERK1/2 Phosphorylation by Western Blot
This protocol details the detection of EGFR and ERK1/2 phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment: a. Culture HEK293 cells stably expressing FLAG-tagged β1AR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418). b. Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment. c. Prior to treatment, serum-starve the cells for 16-24 hours in serum-free DMEM to reduce basal kinase activity. d. Treat cells with 10 µM this compound for 5-15 minutes at 37°C. Include appropriate controls: vehicle (e.g., DMSO), a full agonist (e.g., 10 µM Isoproterenol), and a neutral antagonist (e.g., 10 µM Propranolol).
2. Cell Lysis: a. After treatment, immediately place plates on ice and aspirate the medium. b. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. b. Run the gel until adequate separation is achieved. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (diluted in 5% BSA in TBST):
- Phospho-EGFR (Tyr1068)
- Total EGFR
- Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
- Total p44/42 MAPK (ERK1/2)
- β-Actin (as a loading control) f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Quantify band densities using image analysis software (e.g., ImageJ). Normalize phosphoprotein levels to their respective total protein levels.
Protocol 2: Co-Immunoprecipitation of β-arrestin with the β1-Adrenergic Receptor
This protocol is to confirm the interaction between β-arrestin and the β1AR following stimulation with this compound.
1. Cell Culture and Treatment: a. Co-transfect HEK293 cells with FLAG-tagged β1AR and HA-tagged β-arrestin 2 in 10 cm dishes. b. 48 hours post-transfection, serum-starve and treat the cells as described in Protocol 1, Step 1.
2. Cell Lysis: a. Lyse cells in a non-denaturing co-immunoprecipitation (Co-IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). b. Prepare cleared lysates as described in Protocol 1, Step 2.
3. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. b. Centrifuge and transfer the supernatant to a new tube. c. Add anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation to capture the β1AR complexes. d. Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C. e. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. f. Carefully aspirate the supernatant. g. Wash the beads 3-5 times with ice-cold Co-IP buffer.
4. Elution and Western Blotting: a. Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. b. Analyze the immunoprecipitated samples by Western blotting as described in Protocol 1, Step 4. c. Probe the membrane with anti-HA antibody to detect co-immunoprecipitated β-arrestin 2 and with anti-FLAG antibody to confirm the immunoprecipitation of β1AR.
Protocol 3: Investigating the Role of GRK5/6 and β-arrestin using siRNA
This protocol uses siRNA to confirm the necessity of specific GRKs and β-arrestin in the signaling pathway.
1. siRNA Transfection: a. Seed HEK293 cells expressing β1AR in 6-well plates. b. Transfect cells with siRNAs targeting GRK5, GRK6, β-arrestin 1, β-arrestin 2, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. c. Incubate the cells for 48-72 hours to allow for protein knockdown.
2. Verification of Knockdown (Optional but Recommended): a. Lyse a subset of the transfected cells and perform Western blotting to confirm the reduced expression of the target proteins (GRK5, GRK6, β-arrestin 1/2).
3. Treatment and Analysis: a. Following the knockdown period, serum-starve the cells and treat with this compound as described in Protocol 1, Step 1. b. Lyse the cells and analyze EGFR and ERK1/2 phosphorylation by Western blot as detailed in Protocol 1. c. Compare the phosphorylation levels in cells with depleted target proteins to the control siRNA-treated cells to determine their role in the signaling cascade.
Conclusion
This compound serves as a powerful pharmacological tool to isolate and study the β-arrestin-dependent signaling arm of β-adrenergic receptors. Its ability to act as a biased agonist, selectively activating β-arrestin pathways while blocking G-protein signaling, provides a unique window into the mechanisms of EGFR transactivation. The protocols and data presented here offer a comprehensive guide for researchers to explore this important signaling paradigm, which has significant implications for drug development, particularly in the fields of cardiology and oncology.
Application Notes and Protocols for Measuring (S)-Alprenolol Enantiomeric Excess
Introduction
Alprenolol is a beta-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris. It possesses a chiral center, resulting in two enantiomers, (S)-Alprenolol and (R)-Alprenolol. The pharmacological activity of these enantiomers differs significantly, with the (S)-enantiomer being the more active beta-blocker. Therefore, accurate determination of the enantiomeric excess (e.e.) of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document provides detailed application notes and protocols for three common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Method 1: Direct Separation on a Chiral Stationary Phase
This method utilizes a chiral column to directly separate the (S)- and (R)-enantiomers of Alprenolol.
Experimental Protocol
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis, Fluorescence, or Photodiode Array).
-
-
Chromatographic Conditions:
-
Chiral Column: A variety of commercially available chiral columns can be used. A common choice is a polysaccharide-based CSP.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., phosphate buffer) is typically used. The exact composition may need to be optimized for the specific column. For example, a mobile phase consisting of Methanol:Water:Trifluoroacetic Acid (TFA) can be effective.[1] The addition of a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.2%) can improve peak shape and resolution.[1]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at room temperature.[1]
-
Detection:
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Alprenolol in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For the analysis of a sample with unknown enantiomeric excess, dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.2 or 0.45 µm syringe filter before injection.[1]
-
-
Analysis:
-
Inject the prepared standards and sample onto the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to (S)- and (R)-Alprenolol based on the retention times of pure enantiomer standards, if available. In a reported method, the elution of (-)-Alprenolol and (+)-Alprenolol were observed at approximately 19 and 21 minutes, respectively.[1][3]
-
Calculate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area of this compound - Area of (R)-Alprenolol) / (Area of this compound + Area of (R)-Alprenolol) ] x 100
-
Data Presentation
| Parameter | Photometric Detection | Fluorescence Detection |
| Elution Time (-)-Alprenolol | ~19 min[1][3] | ~19 min[1][3] |
| Elution Time (+)-Alprenolol | ~21 min[1][3] | ~21 min[1][3] |
| Limit of Detection | Not specified in provided context | 0.16-0.41 ng[1][4] |
| Correlation Coefficient (r) | >0.99[1] | 0.999[1][4] |
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of Alprenolol.
Method 2: Indirect Separation via Diastereomer Formation
This method involves derivatizing the Alprenolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Experimental Protocol
-
Instrumentation:
-
Standard HPLC system with a reversed-phase column (e.g., C18).
-
-
Derivatization Procedure:
-
Chiral Derivatizing Agent: An example is the symmetrical anhydride of tert-butoxycarbonyl-L-leucine.[5]
-
Reaction: React the Alprenolol sample with the chiral derivatizing agent.
-
Deprotection: Following the initial reaction, a deprotection step may be necessary, for example, using trifluoroacetic acid at 0°C to remove the tert-butoxycarbonyl group.[5]
-
-
Chromatographic Conditions:
-
Sample Preparation and Analysis:
-
Follow the derivatization procedure for both calibration standards and the unknown sample.
-
Inject the derivatized solutions onto the HPLC system.
-
Separate the diastereomeric derivatives and quantify their respective peak areas.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the % e.e. based on the peak areas of the two diastereomers, which correspond to the original (S)- and (R)-Alprenolol enantiomers.
-
Data Presentation
| Parameter | Value |
| Column | µBondapak C18[5] |
| Mobile Phase | Phosphate buffer (pH 3.0) with acetonitrile[5] |
| Reproducibility (RSD) | 9.4% at 0.5 ng/mL[5] |
Workflow Diagram
Caption: Workflow for Diastereomeric Derivatization HPLC.
Section 2: Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that is well-suited for the analysis of chiral compounds. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
-
Electrophoretic Conditions:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are commonly used. For Alprenolol, a combination of hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be effective.[6]
-
Background Electrolyte (BGE): A buffer solution such as Tris-H3PO4. A typical BGE for Alprenolol separation is 95 mmol·L-1 Tris-H3PO4 solution containing 15 mmol·L-1 HP-β-CD and 5 g·L-1 CM-β-CD.[6]
-
pH: The pH of the BGE is a critical parameter. For Alprenolol, a pH of 3.8 has been found to provide baseline separation.[6]
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled, for example, at 20°C or 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Sample Preparation:
-
Dissolve the Alprenolol sample in the BGE or a suitable low-conductivity solvent.
-
Prepare calibration standards in the same manner.
-
-
Analysis:
-
Condition the capillary with the BGE.
-
Inject the sample and apply the separation voltage.
-
Monitor the separation using the UV detector at an appropriate wavelength.
-
Record the electropherogram and determine the migration times and peak areas of the enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the % e.e. using the corrected peak areas of the (S)- and (R)-Alprenolol peaks.
-
Data Presentation
| Parameter | Value |
| Chiral Selector | 15 mmol·L-1 HP-β-CD and 5 g·L-1 CM-β-CD[6] |
| Background Electrolyte | 95 mmol·L-1 Tris-H3PO4[6] |
| pH | 3.8[6] |
| Resolution | Baseline separation achieved[6] |
Workflow Diagram
Caption: Workflow for Capillary Electrophoresis Analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or compounds that are distinguishable in the NMR spectrum.
Experimental Protocol
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
Method using a Chiral Solvating Agent (CSA):
-
CSA Selection: Choose a CSA that is known to interact with amines, such as (R)-(-)-1,1'-Bi-2-naphthol.
-
Sample Preparation:
-
Dissolve a known amount of the Alprenolol sample in a suitable deuterated solvent (e.g., CDCl3).
-
Add the CSA to the NMR tube containing the sample solution. The molar ratio of CSA to analyte needs to be optimized.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify signals in the spectrum that are resolved for the two diastereomeric complexes.
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
-
-
-
Calculation of Enantiomeric Excess:
-
% e.e. = [ (Integral of (S)-complex - Integral of (R)-complex) / (Integral of (S)-complex + Integral of (R)-complex) ] x 100
-
Data Presentation
| Parameter | Description |
| Technique | ¹H NMR Spectroscopy with a Chiral Solvating Agent |
| Principle | Formation of transient diastereomeric complexes with distinct NMR signals.[7] |
| Advantage | Non-destructive and can be relatively fast. |
| Requirement | Availability of a suitable chiral solvating agent and a high-resolution NMR spectrometer. |
Workflow Diagram
Caption: Workflow for NMR Analysis of Enantiomeric Excess.
The choice of technique for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. Chiral HPLC offers excellent resolution and is often the method of choice for routine quality control. Capillary electrophoresis provides high separation efficiency and low sample consumption, making it a valuable alternative. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and non-destructive method for determining enantiomeric ratios. Each of these methods, when properly validated, can provide accurate and reliable measurements of the enantiomeric excess of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uma.es [uma.es]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Determination of (R)-AND this compound-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Separation of Enantiomers of Metoprolol and Alprenolol and Carteolol Using Capillary Electrophoresis [lhjyhxfc.mat-test.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Experimental Use of (S)-Alprenolol in Cardiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist widely utilized as a research tool in cardiovascular pharmacology. Its primary mechanism of action involves the competitive blockade of β1 and β2-adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine. This property makes it an invaluable tool for investigating the role of the β-adrenergic system in cardiac function and pathology.
Recent research has unveiled a more complex signaling profile for this compound. Beyond its classical antagonist activity on G-protein-mediated pathways, it exhibits biased agonism by selectively activating the β-arrestin signaling cascade. This dual functionality offers a unique opportunity to dissect the distinct physiological roles of these two major downstream pathways of β-adrenergic receptor activation, with significant implications for the development of novel cardiac therapeutics.
These application notes provide a comprehensive overview of the experimental use of this compound in cardiology research, including its pharmacological properties, detailed experimental protocols for its use in key cardiac assays, and an exploration of its dual signaling capabilities.
Pharmacological Properties of this compound
This compound's utility as a research tool stems from its well-characterized interactions with β-adrenergic receptors. The following table summarizes key quantitative data regarding its binding affinity and functional effects in cardiac preparations.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 7-11 nM | Canine Myocardium | [1] |
| Effect on Action Potential | |||
| Vmax (Maximum Rate of Depolarization) | Decreased | Canine Purkinje Fibers | [2] |
| Action Potential Duration | No significant change | Rabbit Atria | [3][4] |
| Functional Antagonism | |||
| Adenylyl Cyclase Inhibition | Competitive antagonist of isoproterenol-stimulated activity | Frog Erythrocyte Membranes | [5] |
Signaling Pathways of this compound
This compound exhibits a fascinating dualism in its signaling, acting as both a conventional antagonist and a biased agonist. This allows researchers to investigate the differential outcomes of G-protein versus β-arrestin-mediated signaling in the heart.
Canonical G-Protein Signaling Pathway (Antagonism)
As a non-selective β-blocker, this compound competitively inhibits the binding of agonists like norepinephrine to β-adrenergic receptors. This prevents the activation of the associated Gs protein, leading to a downstream blockade of adenylyl cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is central to the negative chronotropic and inotropic effects of β-blockers.
Canonical G-protein signaling pathway antagonized by this compound.
Biased β-Arrestin Signaling Pathway (Agonism)
Intriguingly, this compound can also act as a biased agonist, promoting the recruitment of β-arrestin to the β-adrenergic receptor. This initiates a separate signaling cascade independent of G-protein activation. One of the key downstream effects of this pathway is the activation of the extracellular signal-regulated kinase (ERK), which has been linked to cardioprotective effects.
β-arrestin signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound in cardiology research.
Radioligand Binding Assay with [³H]-(S)-Alprenolol
This assay is used to determine the binding affinity (Kd) and density (Bmax) of β-adrenergic receptors in cardiac tissue.
Materials:
-
[³H]-(S)-Alprenolol (radioligand)
-
Unlabeled this compound
-
Cardiac tissue (e.g., ventricular homogenate)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Add a known concentration of [³H]-(S)-Alprenolol and the membrane preparation.
-
Non-specific binding: Add [³H]-(S)-Alprenolol, the membrane preparation, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
Saturation binding: Use a range of concentrations of [³H]-(S)-Alprenolol to determine Kd and Bmax.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [³H]-(S)-Alprenolol and fit the data to a one-site binding model to determine Kd and Bmax.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize agonist-induced activation of adenylyl cyclase.
Materials:
-
Cardiac membrane preparation
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
ATP (substrate)
-
Assay buffer (containing Mg²⁺, phosphocreatine, and creatine kinase)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA or radioimmunoassay)
Protocol:
-
Reaction Setup: In microcentrifuge tubes, pre-incubate the cardiac membrane preparation with varying concentrations of this compound for 15-20 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
cAMP Measurement: Centrifuge the tubes and measure the amount of cAMP produced in the supernatant using a cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the concentration of this compound to determine the IC₅₀ value.
In Vivo Cardiac Electrophysiology Study in Mice
This protocol outlines the procedure for assessing the effects of this compound on cardiac electrical activity in an intact animal model.
Materials:
-
Anesthetized mice
-
This compound solution for injection (intravenous or intraperitoneal)
-
High-fidelity catheter for intracardiac recording and stimulation
-
ECG recording system
-
Stimulator for programmed electrical stimulation
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature. Insert the catheter via the jugular vein into the right atrium and ventricle.
-
Baseline Recordings: Record baseline intracardiac electrograms and surface ECG to measure parameters such as heart rate, PR interval, QRS duration, and QT interval.
-
Programmed Electrical Stimulation (PES): Perform PES to determine baseline atrial and ventricular effective refractory periods (AERP and VERP).
-
This compound Administration: Administer a bolus of this compound at the desired dose.
-
Post-Drug Recordings: Continuously record ECG and intracardiac signals to monitor changes in electrophysiological parameters.
-
Repeat PES: After a sufficient time for the drug to take effect, repeat the PES protocol to assess the effect of this compound on AERP and VERP.
-
Data Analysis: Compare the pre- and post-drug electrophysiological parameters to determine the effects of this compound on cardiac conduction and refractoriness.
Western Blot for ERK Phosphorylation (β-Arrestin Pathway Activation)
This protocol is used to detect the activation of the β-arrestin pathway by measuring the phosphorylation of its downstream effector, ERK.
Materials:
-
Cardiomyocytes (primary or cell line)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cardiomyocytes with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize the data.
-
Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.
Experimental Workflow for Studying Biased Agonism
The unique dual signaling of this compound can be investigated using a systematic workflow that combines functional assays for both G-protein and β-arrestin pathways.
Workflow for investigating the biased agonism of this compound.
By following these protocols and workflows, researchers can effectively utilize this compound as a tool to unravel the complex signaling networks that govern cardiac function, paving the way for the development of more targeted and effective cardiovascular therapies.
References
- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of alprenolol on depressed canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anaesthetic and anti-arrhythmic actions of alprenolol relative to its effect on intracellular potentials and other properties of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anaesthetic and anti-arrhythmic actions of alprenolol relative to its effect on intracellular potentials and other properties of isolated cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of adenylate cyclase-coupled beta-adrenergic receptors in frog erythrocytes with (minus)-[3-H] alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of (S)-Alprenolol Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist. While its primary pharmacological activity is well-established, understanding its off-target effects is crucial for a comprehensive safety and efficacy profile. This document provides detailed protocols and data for the in vitro characterization of this compound's interactions with known off-targets, primarily focusing on the serotonin 5-HT1A receptor and the voltage-gated potassium channel hKv1.3. The provided methodologies and data are intended to guide researchers in assessing the off-target liabilities of this compound and similar compounds.
Summary of Quantitative Data
The following tables summarize the in vitro binding affinities and functional effects of this compound at its primary and key off-target sites.
Table 1: this compound Binding Affinities
| Target | Species | Assay Type | Parameter | Value (nM) |
| β1-Adrenergic Receptor | Human | Radioligand Binding | Kd | 15[1] |
| β2-Adrenergic Receptor | Human | Radioligand Binding | Kd | 0.91[1] |
| β3-Adrenergic Receptor | Human | Radioligand Binding | Kd | 117[1] |
| 5-HT1A Receptor | Rat | Radioligand Binding | Ki | 34[1] |
| 5-HT1B Receptor | Rat | Radioligand Binding | Ki | 134[1] |
Table 2: this compound Functional Effects on hKv1.3 Potassium Channel [2][3]
| Concentration (µM) | Effect on Peak Current (%) | Effect on Steady-State Current (%) |
| 1 | Increase | Increase |
| 10 | Increase | Increase |
| 50 | +15.2 ± 1.0 | +32.3 ± 3.7 |
| 100 | Increase | Increase |
| 300 | Decrease | Decrease |
| 1000 | Decrease | Decrease |
Data presented as mean ± SEM. Effects were measured after 6 minutes of application.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the human or rat 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin or Spiperone.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in triplicate:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of non-specific binding control (10 µM Serotonin).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-8-OH-DPAT to all wells at a final concentration close to its Kd (e.g., 1 nM).
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor
This protocol determines the functional effect of this compound on the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
5-HT (Serotonin) as a reference agonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the 5-HT1A receptor-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.
-
Assay:
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound or 5-HT to the respective wells. To test for antagonist activity, pre-incubate the cells with this compound for 15-30 minutes before adding a fixed concentration of 5-HT (e.g., its EC80).
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
-
For antagonists, the Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
-
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for hKv1.3 Channel
This protocol is used to characterize the effects of this compound on the function of the human voltage-gated potassium channel hKv1.3 expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for hKv1.3.
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, recording chamber).
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the hKv1.3 cRNA into stage V-VI oocytes. Incubate the oocytes for 2-5 days at 16-18°C to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply voltage steps to elicit hKv1.3 currents (e.g., depolarizing pulses from -80 mV to +60 mV in 10 mV increments).
-
-
Drug Application:
-
Record baseline hKv1.3 currents.
-
Perfuse the recording chamber with the recording solution containing various concentrations of this compound.
-
Record the hKv1.3 currents in the presence of the compound after the effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Generate dose-response curves by plotting the percentage of current inhibition or potentiation against the logarithm of the this compound concentration.
-
Determine the IC50 or EC50 values from the dose-response curves.
-
Analyze the effects of the compound on the voltage-dependence of activation and inactivation and on the channel kinetics.
-
Visualizations
Caption: Signaling pathways affected by this compound's off-target interactions.
Caption: Experimental workflows for characterizing this compound's off-target effects.
Discussion
The data presented here indicate that this compound exhibits significant affinity for the 5-HT1A receptor, with a Ki value in the nanomolar range. This suggests that at therapeutic concentrations, this compound may engage with and potentially antagonize this receptor, which could contribute to its overall pharmacological profile and side effects.
Furthermore, this compound demonstrates a complex, concentration-dependent effect on the hKv1.3 potassium channel. At lower micromolar concentrations, it potentiates the channel's current, while at higher concentrations, it acts as an inhibitor.[2][3] The modulation of hKv1.3, which is involved in regulating immune cell function and neuronal excitability, represents another important off-target activity that warrants consideration during drug development.
The provided protocols offer robust and standardized methods for researchers to independently verify these findings and to assess the off-target profiles of other drug candidates. By employing these in vitro assays early in the drug discovery process, potential safety liabilities can be identified and mitigated, leading to the development of safer and more effective therapeutics.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of (S)-Alprenolol in HPLC
This technical support center provides troubleshooting guidance for the common challenges encountered during the chiral separation of (S)-Alprenolol using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing poor or no resolution between the this compound and (R)-Alprenolol enantiomers?
Poor or no resolution is a common issue in chiral separations and can stem from several factors related to the mobile phase, stationary phase, or overall system conditions.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For Alprenolol, a beta-blocker, cyclodextrin-based and polysaccharide-based CSPs are commonly used.[1][2][3] If you are not observing separation, your chosen CSP may not be suitable for this specific analyte.
-
Incorrect Mobile Phase Composition: The composition of the mobile phase significantly influences enantioselectivity. The polarity of the solvent, the type and concentration of the organic modifier, and the presence of additives all play a crucial role.[4] For instance, a mobile phase of Acetonitrile (ACN):Methanol (MeOH):Triethylamine (TEA):Acetic Acid (98:2:0.2:0.4 v/v) has been shown to resolve Alprenolol enantiomers.[5]
-
Suboptimal Temperature: Temperature can affect the chiral recognition mechanism. Generally, lower temperatures improve chiral separation, but this is not always the case.[6][7] It is a parameter that should be optimized for your specific method.
-
Inappropriate Flow Rate: A high flow rate can lead to insufficient interaction time between the analyte and the CSP, resulting in poor resolution. Decreasing the flow rate often enhances resolution but at the cost of longer analysis times.
2. My peaks are showing significant tailing. What could be the cause?
Peak tailing in chiral chromatography can obscure the separation of enantiomers and affect accurate quantification.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Alprenolol is a basic compound, and interactions with residual silanol groups on the silica support of the CSP can lead to tailing. The addition of a basic modifier, such as Triethylamine (TEA) or Diethylamine (DEA), to the mobile phase can help to minimize these secondary interactions and improve peak shape.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Ensure proper sample preparation and periodically flush the column with a strong solvent to remove any adsorbed impurities.
3. The retention times for my Alprenolol enantiomers are drifting. What should I do?
Inconsistent retention times can compromise the reliability and reproducibility of your analysis.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed, degassed, and stable over the course of the analysis. Changes in mobile phase composition, even minor ones, can lead to shifts in retention time.
-
Temperature Fluctuations: Lack of proper column temperature control can cause retention time variability.[8] Use a column oven to maintain a constant and consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times.
-
Column Aging: Over time, the performance of a chiral column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
4. How can I optimize the mobile phase for better separation of Alprenolol enantiomers?
Mobile phase optimization is a critical step in developing a robust chiral separation method.
-
Organic Modifier Ratio: The ratio of organic solvents in your mobile phase can be adjusted to fine-tune the retention and selectivity. For Alprenolol, a mixture of acetonitrile and methanol is often used.[5] Varying the ratio of these solvents can impact the resolution.
-
Additives: For basic compounds like Alprenolol, the addition of a small amount of a basic modifier like TEA or DEA is often necessary to improve peak shape and resolution.[6] An acidic modifier like acetic acid can also be used in conjunction to control the overall mobile phase pH and enhance enantioselectivity.
-
Systematic Screening: A systematic approach to screening different mobile phase compositions is recommended. This can involve varying the type and percentage of organic modifiers and the concentration of additives.
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for the chiral separation of Alprenolol.
Table 1: HPLC Method Parameters and Performance for Alprenolol Chiral Separation
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Cyclodextrin-based | Cellobiohydrolase (CBH) |
| Mobile Phase | ACN:MeOH:TEA:Acetic Acid (98:2:0.2:0.4 v/v) | Reversed-phase chromatography |
| Flow Rate | Not Specified | 0.9 mL/min |
| Detection | Photometric / Fluorescence | Tandem Mass Spectrometry (LC-MS/MS) |
| Retention Time (-)-Alprenolol | ~19 min | Not Specified |
| Retention Time (+)-Alprenolol | ~21 min | Not Specified |
| Resolution (Rs) | Baseline separation | 1.6 - 1.9 |
| Run Time | 25 min | < 2 min |
| Reference | [5] | [1] |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of Alprenolol using a Cyclodextrin-Based CSP
This protocol is based on a published method that achieved baseline separation of Alprenolol enantiomers.[5]
1. Materials and Reagents:
-
(±)-Alprenolol standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Cyclodextrin-based chiral HPLC column (e.g., CYCLOBOND I 2000)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Acetonitrile, Methanol, Triethylamine, and Acetic Acid in the ratio of 98:2:0.2:0.4 by volume.
-
For example, to prepare 1 L of mobile phase, mix 980 mL of ACN, 20 mL of MeOH, 2 mL of TEA, and 4 mL of Acetic Acid.
-
Thoroughly mix the mobile phase and degas using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of (±)-Alprenolol in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration suitable for your detector (e.g., 10 µg/mL).
4. HPLC Conditions:
-
Column: Cyclodextrin-based chiral column
-
Mobile Phase: ACN:MeOH:TEA:Acetic Acid (98:2:0.2:0.4 v/v)
-
Flow Rate: 1.0 mL/min (This may need to be optimized)
-
Column Temperature: Ambient or controlled at 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm or Fluorescence (Excitation: 270 nm, Emission: 300 nm)
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the enantiomer peaks based on their retention times. In the referenced study, (-)-Alprenolol eluted at approximately 19 minutes and (+)-Alprenolol at 21 minutes.[5]
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Chiral Separation
Caption: A logical workflow for troubleshooting poor chiral separation in HPLC.
Diagram 2: Key Factors Influencing Chiral Separation of Alprenolol
Caption: Interrelationship of key factors affecting chiral separation of Alprenolol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Cyclodextrin Chiral Stationary Phases For Liquid Chromatographic Separ" by Alain Berthod, Heng Liang Jin et al. [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Optimizing (S)-Alprenolol in Cell Culture
Welcome to the technical support center for the use of (S)-Alprenolol in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective β-adrenergic receptor antagonist.[1][2][3] Its primary mechanism involves blocking both β1 and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[2][3] This inhibition modulates downstream signaling pathways. Additionally, it has been reported to act as an antagonist at 5-HT1A and 5-HT1B serotonin receptors.[1]
Q2: What is a good starting concentration for this compound in a new cell line?
Determining the optimal concentration requires empirical testing. A good starting point is to perform a dose-response experiment. Based on its binding affinity, a broad concentration range is recommended. For initial experiments, a range spanning from low nanomolar (nM) to micromolar (µM) is advisable (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[4] The dissociation constant (Kd) of this compound for β-adrenergic receptors is reported to be in the range of 7-11 nM, with half-maximal saturation observed at 10 nM in human lymphocytes, making this a critical range to include in your initial tests.[5][6]
Q3: How long should I incubate my cells with this compound?
The incubation time is highly dependent on the biological question and the specific assay.
-
For receptor binding and immediate signaling events: Short incubation times, from minutes to a few hours, are typically sufficient. Binding of alprenolol to receptors is rapid, occurring in under a minute.[5][6]
-
For downstream signaling pathway analysis: An incubation of 10 to 60 minutes may be required to observe changes in protein phosphorylation.[7]
-
For assessing effects on cell viability or proliferation: Longer incubation periods, such as 24, 48, or 72 hours, are common.[8][9]
-
For receptor down-regulation studies: A longer treatment of 16-20 hours has been shown to be effective.[10]
Q4: How should I prepare my this compound stock solution?
This compound solutions are known to be unstable, so it is highly recommended to prepare them fresh for each experiment or to use small, pre-packaged sizes.[1] If preparing a stock, dissolve the powder in a suitable solvent like DMSO or ethanol before diluting it to the final concentration in your cell culture medium. Always include a vehicle control in your experiments (medium containing the same final concentration of the solvent used to dissolve the alprenolol).[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to guide your experimental design.
Table 1: Receptor Binding Affinity
| Parameter | Value | Cell Type/System | Reference |
| Dissociation Constant (Kd) | 7-11 nM | Canine Myocardium | [6] |
| Half-maximal Saturation (EC50) | 10 nM | Human Lymphocytes | [5] |
| Half-maximal Inhibition (IC50) vs. (-)[3H]alprenolol | 9 nM (by (-)propranolol) | Human Lymphocytes | [5] |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Suggested Concentration Range | Incubation Time | Reference |
| Receptor Binding | 1 nM - 100 nM | < 1 hour | [5][6] |
| Downstream Signaling (e.g., pCREB, pERK) | 10 nM - 10 µM | 10 - 60 minutes | [7] |
| Receptor Down-regulation | 10 nM - 100 nM | 16 - 20 hours | [10] |
| Cell Viability / Proliferation (e.g., MTT) | 10 nM - 100 µM | 24 - 72 hours | [9] |
Signaling Pathway Diagram
The diagram below illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is Alprenolol Hydrochloride used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
preventing (S)-Alprenolol degradation in research solutions
This technical support center provides guidance on preventing the degradation of (S)-Alprenolol in research solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experiments.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Therefore, some information provided is based on studies of racemic alprenolol and other beta-blockers. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, like other beta-blockers, is susceptible to degradation from several factors, including:
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis.[1] The stability of a similar beta-blocker, atenolol, was found to be maximal at pH 4.[2]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[3][4]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[5][6]
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.[5][6]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For optimal stability, follow these storage recommendations:
-
This compound Powder: Store at -20°C for long-term stability.[6]
-
This compound Stock Solutions: It is highly recommended to prepare solutions fresh before use.[7] If short-term storage is necessary, store in tightly sealed containers, protected from light, at 2-8°C. For longer-term storage of solutions in solvent, -80°C for up to 6 months or -20°C for up to 1 month is suggested for the hydrochloride salt, though fresh preparation is always preferred.
Q3: How can I prepare a stable research solution of this compound?
A3: To prepare a stable solution, consider the following:
-
Solvent Selection: Use high-purity solvents appropriate for your experimental needs. Dimethyl sulfoxide (DMSO), ethanol, and water (with pH adjustment) are common solvents.
-
pH Adjustment: If using aqueous solutions, buffering to a slightly acidic pH (around 4-5) may enhance stability, based on data from similar beta-blockers.[2]
-
Fresh Preparation: Always prioritize preparing the solution immediately before your experiment to minimize degradation.[7]
-
Light Protection: Prepare and handle the solution under low-light conditions and store it in amber vials or containers wrapped in aluminum foil.
Q4: What are the potential degradation products of Alprenolol?
A4: Forced degradation studies on racemic alprenolol have identified degradation products formed through oxidation and a combination of oxidation and elimination of a CH2 group.[8] The specific structures of all degradation products of this compound are not extensively documented in the literature. It is crucial to use a stability-indicating analytical method to separate the parent compound from any potential degradants.
Troubleshooting Guides
Problem: I am observing a loss of potency or inconsistent results in my experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions for each experiment. - If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to confirm the concentration and purity before use. - Ensure stock solutions are stored properly (protected from light, at the recommended temperature, and tightly sealed). |
| Inappropriate solvent or pH | - Verify the compatibility of your chosen solvent with this compound. - For aqueous solutions, measure and adjust the pH to a range known to be more stable for beta-blockers (e.g., pH 4-5).[2] - Consider using a buffered solution to maintain a stable pH throughout the experiment. |
| Exposure to light | - Work in a dimly lit area when preparing and handling solutions. - Use amber-colored vials or wrap containers with aluminum foil to protect from light. - Minimize the exposure time of the solution to ambient light. |
| Temperature fluctuations | - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare aliquots of your stock solution to minimize the number of times the main stock is removed from the freezer. - During experiments, maintain a consistent and controlled temperature. |
Problem: I see extra peaks in my chromatogram when analyzing my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - This indicates that your solution has started to degrade. - Review your solution preparation and storage procedures against the recommendations in the FAQs. - Implement a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the extra peaks. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. - Filter your solutions before analysis. |
| Interaction with excipients (if in a formulation) | - Analyze a placebo formulation (containing all excipients except this compound) to identify any peaks originating from the excipients themselves. - Investigate potential chemical incompatibilities between this compound and the excipients. |
Quantitative Data
Table 1: Summary of Storage Recommendations for Alprenolol
| Form | Storage Temperature | Duration | Source |
| This compound Powder | -20°C | Long-term | [6] |
| Alprenolol Hydrochloride Powder | 4°C | Not specified | MedChemExpress |
| Alprenolol Hydrochloride in Solvent | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Table 2: Degradation of Racemic Alprenolol under Radiolysis (Forced Degradation)
| Radiation Dose (kGy) | % Loss of Alprenolol | Identified Degradation Products | Source |
| 25 | No significant change | - | [8] |
| 400 | 9.12% | Oxidation product and a product of oxidation and CH2 elimination | [8] |
Note: This data is for racemic alprenolol and represents a forced degradation condition (ionizing radiation), which may not be representative of typical laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Research Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be approximately 2.49 mg for 1 mL of solvent.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. For working solutions, it is recommended to prepare them fresh from the stock solution.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified time. Also, prepare a solution and expose it to the same thermal stress.
-
Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.
Visualizations
Caption: β-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Caption: 5-HT1A Receptor Signaling Pathway Antagonized by this compound.
Caption: General Workflow for Assessing the Stability of this compound Solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Preformulation studies of atenolol in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. ijrpp.com [ijrpp.com]
- 7. ddtjournal.net [ddtjournal.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure (S)-Alprenolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the yield of enantiomerically pure (S)-Alprenolol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically pure this compound?
A1: The main strategies for producing enantiomerically pure this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of an alprenolol precursor, allowing for the separation of the acylated and unreacted enantiomers.
-
Asymmetric Synthesis: This involves synthesizing this compound from a chiral starting material or using a chiral catalyst to introduce the desired stereochemistry. A common approach is a chemoenzymatic route starting with the kinetic resolution of a universal chiral intermediate.[1][2]
-
Chiral Chromatography: This technique, primarily High-Performance Liquid Chromatography (HPLC), is used to separate the enantiomers of racemic alprenolol or its precursors on a chiral stationary phase (CSP).[3][4][5]
Q2: Which enzyme is most effective for the kinetic resolution of alprenolol precursors?
A2: Candida antarctica lipase B (CALB) is a widely used and highly effective lipase for the kinetic resolution of various beta-blocker precursors, including those for alprenolol.[6][7][8][9][10] Immobilized forms of CALB, such as Novozym 435, are often preferred for their stability and reusability.[11][12]
Q3: What are common issues encountered during the chiral HPLC separation of alprenolol enantiomers?
A3: Common issues include poor resolution, peak tailing, and long run times. These can often be addressed by optimizing the mobile phase composition (e.g., adjusting the ratio of organic modifier and acidic/basic additives), selecting an appropriate chiral stationary phase (CSP), and controlling the column temperature.[3][13]
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion Rate | 1. Inactive or inhibited enzyme. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Insufficient acyl donor concentration. | 1. Use a fresh batch of enzyme or a different lipase. Ensure no inhibitory compounds are present. 2. Optimize the reaction temperature. For some lipases, increasing the temperature from 30°C to 50°C can enhance the reaction rate.[1] 3. Screen different organic solvents. The choice of solvent can significantly impact enzyme activity and enantioselectivity.[14] 4. Increase the molar excess of the acyl donor (e.g., vinyl acetate).[1] |
| Low Enantiomeric Excess (ee) | 1. Non-selective enzyme. 2. Suboptimal reaction conditions (temperature, solvent). 3. Reaction proceeded past 50% conversion. | 1. Screen different lipases for higher enantioselectivity.[15] 2. Optimize the temperature and solvent, as these can influence the enantiomeric ratio (E-value).[1][14] 3. Monitor the reaction progress and stop it at or near 50% conversion for optimal ee of the remaining substrate. |
| Difficulty Separating the Product and Unreacted Substrate | 1. Similar polarities of the esterified product and the unreacted alcohol. | 1. Optimize the chromatographic separation method (e.g., column chromatography) by testing different solvent systems. |
Chiral HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. | 1. Select a CSP known to be effective for beta-blockers, such as a cellobiohydrolase (CBH) or polysaccharide-based column.[16][17] 2. Systematically vary the mobile phase composition. For reversed-phase, adjust the organic modifier (e.g., methanol, acetonitrile) and the pH. For normal-phase, adjust the alcohol modifier and acidic/basic additives.[18] |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. | 1. Add a competing amine (e.g., triethylamine - TEA) or acid (e.g., trifluoroacetic acid - TFA) to the mobile phase to block active sites on the silica support.[3] 2. Reduce the sample concentration or injection volume. |
| Irreproducible Retention Times | 1. Column not properly equilibrated. 2. Changes in mobile phase composition. 3. Temperature fluctuations. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can sometimes require multiple injections to stabilize.[13] 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column thermostat to maintain a constant temperature. |
Quantitative Data Summary
Table 1: Chemoenzymatic Synthesis of (R)-Alprenolol [1]
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1. K2CO3-catalyzed cyclization of (R)-(+)-4 | (R)-(-)-3 (epoxide) | 50 | >99 |
| 2. DBU-mediated ring-opening and deprotection | (R)-(+)-Alprenolol | up to 55 (over 2 steps) | 96 |
Table 2: Lipase-Catalyzed Kinetic Resolution of a Propranolol Precursor (as a model for Alprenolol) [1]
| Lipase | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| Amano PS-IM (at 50°C) | >50 | >99 | - | >200 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Alprenolol Precursor
This protocol is based on the chemoenzymatic synthesis of β-blockers, using a universal chlorohydrin intermediate.[1]
-
Reaction Setup:
-
Dissolve the racemic chlorohydrin precursor (e.g., rac-1-(2-allylphenoxy)-3-chloropropan-2-ol) in tert-butyl methyl ether (TBME).
-
Add vinyl acetate (typically 3 molar equivalents) as the acyl donor.
-
Add the immobilized lipase (e.g., Amano PS-IM, 25 mg per 50 mg of substrate).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) using a magnetic stirrer.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
-
Work-up and Separation:
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting acylated (R)-enantiomer from the unreacted (S)-enantiomer using column chromatography.
-
Protocol 2: Chiral HPLC Separation of Alprenolol Enantiomers
This protocol is a general guideline based on methods for separating β-blocker enantiomers.[3][19]
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Chiral column (e.g., Chiralcel OD-H or a cellobiohydrolase-based CSP).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the chosen column and separation mode (normal-phase, reversed-phase, or polar organic).
-
Example (Reversed-Phase): Acetonitrile/phosphate buffer (pH 3.0).[16]
-
Example (Normal-Phase): Hexane/Isopropanol/Triethylamine.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 0.8 - 1.0 mL/min).
-
Maintain a constant column temperature (e.g., 25°C).
-
Set the detector wavelength (e.g., 274 nm for UV detection).[20]
-
-
Sample Analysis:
-
Dissolve the racemic alprenolol standard and samples in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Identify the peaks for (S)- and (R)-Alprenolol based on the retention times of enantiomerically pure standards, if available. The elution order will depend on the specific CSP used.
-
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of a racemic alprenolol precursor.
Caption: Process flow for the chiral HPLC separation of alprenolol enantiomers.
References
- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of (R/S)-propranolol (1-isopropylamino-3-(1-naphtoxy)-2-propanolol) catalyzed by immobilized preparations of Candida antarctica lipase B (CAL-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B from Candida Antarctica Immobilized on Immobead-350 - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
overcoming solubility issues of (S)-Alprenolol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Alprenolol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound as a free base is nonpolar and hydrophobic, exhibiting low to moderate lipid solubility and consequently poor solubility in aqueous buffers.[1] The hydrochloride salt of Alprenolol is significantly more soluble. Alprenolol hydrochloride is reported to be soluble in water up to 100 mM.[2] In phosphate-buffered saline (PBS), a solubility of 11 mg/mL (approximately 38.49 mM) has been reported for the racemic mixture, often requiring ultrasonication to achieve complete dissolution.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to the poor solubility of this compound in aqueous buffers:
-
Form of this compound: You may be using the free base form, which has very low water solubility. The hydrochloride salt is the preferred form for preparing aqueous solutions.
-
pH of the Buffer: this compound is a weak base. Its solubility is pH-dependent. At higher pH values, it is more likely to be in its less soluble free base form.
-
Buffer Composition: The presence of other salts in the buffer can influence the solubility of this compound. High concentrations of certain salts can lead to "salting out" and precipitation.
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for dissolving higher concentrations.
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the specific buffer system.
Q3: What is the difference in solubility between this compound and its hydrochloride salt?
A3: this compound free base is a lipophilic molecule with limited aqueous solubility. The hydrochloride salt is formed by reacting the basic amine group of Alprenolol with hydrochloric acid. This creates a more polar, ionizable compound that is significantly more soluble in water and aqueous buffers. For experimental work requiring aqueous solutions, using the hydrochloride salt is highly recommended.
Troubleshooting Guide
Issue 1: this compound Precipitates After Initial Dissolution
Possible Cause 1: Change in pH
-
Explanation: The pH of the final solution may have shifted, causing the this compound to convert to its less soluble free base form. This can happen when a stock solution in one buffer is diluted into a final buffer with a different pH.
-
Solution:
-
Ensure the pH of your final aqueous buffer is compatible with maintaining the protonated, soluble form of this compound. A slightly acidic pH is generally preferable.
-
When diluting a stock solution, consider the buffering capacity of the final solution.
-
Possible Cause 2: "Salting Out"
-
Explanation: High concentrations of salts in your buffer can decrease the solubility of this compound, leading to precipitation.
-
Solution:
-
Try preparing your this compound solution in a buffer with a lower salt concentration.
-
If high salt concentrations are required for your experiment, consider preparing a more concentrated stock solution in a low-salt buffer or water and then adding it to your final buffer in a smaller volume.
-
Possible Cause 3: Temperature Fluctuation
-
Explanation: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature or lower.
-
Solution:
-
Determine the solubility at the working temperature of your experiment.
-
If possible, maintain a slightly elevated temperature during your experiment, ensuring it does not affect the biological system.
-
Issue 2: this compound Does Not Dissolve Completely
Possible Cause 1: Reaching Solubility Limit
-
Explanation: The desired concentration may be higher than the intrinsic solubility of this compound in the chosen buffer.
-
Solution:
-
Refer to the solubility data to ensure you are working within the soluble range.
-
If a higher concentration is necessary, consider using solubility enhancement techniques.
-
Possible Cause 2: Insufficient Energy for Dissolution
-
Explanation: The dissolution process may be slow and require physical assistance.
-
Solution:
-
Sonication: Use a bath sonicator to provide energy to break down the crystal lattice and promote dissolution.[3]
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Gentle Heating: Warming the solution can increase solubility. However, be cautious of potential degradation of the compound or buffer components at elevated temperatures.
-
Solubility Enhancement Strategies
For concentrations exceeding the aqueous solubility of this compound hydrochloride, the following methods can be employed.
Co-solvents
The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 300 (PEG300)
-
Propylene Glycol
Considerations:
-
Toxicity: Co-solvents can be toxic to cells. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent and use the lowest effective concentration.
-
Experimental Interference: Co-solvents may interfere with your assay. Always run appropriate vehicle controls.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][7][8]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Considerations:
-
Complex Formation: The formation of an inclusion complex is an equilibrium process. The efficiency of solubilization depends on the affinity of this compound for the cyclodextrin cavity.
-
Toxicity: While generally considered safe, some cyclodextrins can have toxic effects at high concentrations. HP-β-CD and SBE-β-CD are generally preferred for biological experiments due to their lower toxicity profile.
Data Presentation
Table 1: Solubility of Alprenolol Forms
| Compound | Solvent | Solubility | Reference |
| Alprenolol (racemic) | PBS (pH 7.2) | 1 mg/mL | [3] |
| Alprenolol (racemic) | DMSO | 15 mg/mL | [3] |
| Alprenolol (racemic) | Ethanol | 5 mg/mL | [3] |
| Alprenolol Hydrochloride (racemic) | Water | Soluble to 100 mM | [2] |
| Alprenolol Hydrochloride (racemic) | PBS | 11 mg/mL (~38.49 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution in Aqueous Buffer
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the aqueous buffer (e.g., PBS, Tris-HCl) to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat sonication.
-
Sterile filter the solution through a 0.22 µm filter if required for the application.
Protocol 2: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve this compound at 100 mM in DMSO.
-
To prepare the working solution, dilute the DMSO stock solution into the aqueous buffer.
-
Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to avoid precipitation. The final concentration of DMSO should be kept to a minimum, typically less than 1% (v/v), and its effect on the experimental system should be evaluated.
Protocol 3: Preparation of this compound Solution using Cyclodextrins (HP-β-CD)
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 20% w/v solution).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or vortex the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The solution should become clear as the this compound dissolves.
-
Sterile filter the solution if necessary.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alprenolol Hydrochloride - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 8. alzet.com [alzet.com]
minimizing off-target binding in (S)-Alprenolol radioligand assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target binding in (S)-Alprenolol radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it critical to minimize it in this compound assays?
A1: Non-specific binding refers to the binding of a radioligand, such as this compound, to sites other than the intended target receptor, in this case, the β-adrenergic receptor.[1] This can include binding to other proteins, lipids, plasticware, and filter materials.[1] Minimizing NSB is crucial because it represents a major source of background noise in the assay, which can lead to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] High non-specific binding can obscure the specific binding signal, making it difficult to obtain reliable and reproducible data.
Q2: What are the primary causes of high non-specific binding in this compound radioligand assays?
A2: High non-specific binding in this compound assays can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: this compound, like many ligands, can interact non-specifically with various biological and non-biological surfaces through hydrophobic or electrostatic forces.[1]
-
Suboptimal Assay Buffer Conditions: Inappropriate pH or low ionic strength of the assay buffer can promote non-specific interactions.[1][2]
-
Radioligand Properties: The physicochemical properties of the radiolabeled this compound can influence its propensity for non-specific binding.
-
Receptor Preparation Purity: The presence of impurities or denatured proteins in the membrane preparation can increase the number of non-specific binding sites.
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay plate, tubes, or filters can result in the radioligand adhering to these surfaces.[1]
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ("cold") competitor that has high affinity for the target receptor.[1] This competitor saturates the specific binding sites on the β-adrenergic receptors, so any remaining bound radioligand is considered non-specific.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand bound in the absence of the competitor).
Q4: Can the choice of filter material in filtration assays affect non-specific binding?
A4: Yes, the filter material can be a significant source of non-specific binding. Some radioligands can adhere to the filters themselves. It is common to use glass fiber filters (e.g., Whatman GF/B or GF/C) for membrane-bound receptor assays.[2] To mitigate binding to the filter, it is highly recommended to pre-soak the filters in a solution containing a blocking agent, such as 0.1% to 0.5% polyethyleneimine (PEI).[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound radioligand assays and provides systematic steps for resolution.
Problem 1: High and variable non-specific binding across wells.
-
Possible Cause: Suboptimal buffer composition.
-
Troubleshooting Steps:
-
Optimize pH: Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific assay.[2]
-
Increase Ionic Strength: Increase the salt concentration in your buffer (e.g., with NaCl) to reduce electrostatic interactions that contribute to non-specific binding.[2]
-
-
Possible Cause: Ligand sticking to plasticware.
-
Troubleshooting Steps:
-
Add Detergent: Include a low concentration of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in the assay buffer to disrupt hydrophobic interactions.[1]
-
Pre-coat Plates/Tubes: Pre-treating plates and tubes with a blocking agent like bovine serum albumin (BSA) can also be effective.[1]
-
Problem 2: Specific binding signal is too low.
-
Possible Cause: Insufficient receptor concentration.
-
Troubleshooting Steps:
-
Possible Cause: Inadequate incubation time.
-
Troubleshooting Steps:
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in membrane preparation.
-
Troubleshooting Steps:
-
Standardize Preparation Protocol: Ensure a consistent and reproducible protocol for membrane preparation to minimize batch-to-batch variability.
-
Aliquot and Store Properly: Aliquot membrane preparations and store them at -80°C to maintain their integrity and activity over time.
-
-
Possible Cause: Inefficient washing.
-
Troubleshooting Steps:
Data Presentation
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| NaCl | 50-150 mM | Reduces electrostatic interactions | [1] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific sites on surfaces and proteins | [2] |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions and ligand sticking | [1][2] |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Pre-treatment for filters to reduce ligand binding | [3] |
Experimental Protocols
Protocol 1: Standard (S)-[³H]Alprenolol Saturation Binding Assay
This protocol outlines a standard procedure for determining the Kd and Bmax of (S)-[³H]Alprenolol binding to β-adrenergic receptors in a membrane preparation.
-
Membrane Preparation:
-
Homogenize tissue or cells known to express β-adrenergic receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., by Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of (S)-[³H]Alprenolol in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Add the membrane preparation (typically 20-100 µg of protein) to each tube.
-
Add the corresponding concentration of (S)-[³H]Alprenolol to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction tubes at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% PEI.
-
Rapidly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts for each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Visualizations
Caption: A flowchart for troubleshooting high non-specific binding.
Caption: A diagram illustrating the experimental workflow.
References
stability and proper storage of (S)-Alprenolol for research use
This technical support center provides guidance on the stability and proper storage of (S)-Alprenolol for research applications. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] When stored under these conditions, the compound is expected to be stable for at least three to four years.[1][2][3]
Q2: How should I prepare and store this compound solutions?
It is strongly recommended to prepare this compound solutions fresh for each experiment, as they are known to be unstable.[1][4] For stock solutions, dissolve this compound in an appropriate solvent such as DMSO or ethanol.[2][5] If a stock solution must be stored, it is advisable to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[2][3][6] Aqueous solutions are particularly prone to degradation and should not be stored for long periods.[7]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents and aqueous solutions. The following table summarizes its solubility:[5][8]
| Solvent | Solubility |
| DMSO | ≥15 mg/mL |
| DMF | 20 mg/mL[5] |
| Ethanol | ≥5 mg/mL |
| PBS (pH 7.2) | 1 mg/mL[5] |
| Water | ≥7.92 mg/mL (as hydrochloride salt)[7] |
Q4: What are the primary mechanisms of action of this compound in a research context?
This compound is the levorotatory, active enantiomer of alprenolol. It functions as a non-selective β-adrenergic receptor antagonist, blocking both β1 and β2 adrenergic receptors.[9] These receptors are coupled to Gs proteins, and their blockade by this compound inhibits the activation of adenylyl cyclase, thereby reducing intracellular cAMP levels. Additionally, alprenolol has been shown to act as an antagonist at 5-HT1A and 5-HT1B serotonin receptors.[1][5]
Stability Data
Table 1: Stability of Propranolol (Aqueous Suspension) Over Time at Different Temperatures [1][6]
| Storage Temperature | Concentration | Percent of Initial Concentration Remaining (with 95% Confidence) |
| 25°C | 2 mg/mL | ≥ 95.7% after 120 days |
| 25°C | 5 mg/mL | ≥ 94.7% after 120 days |
| 4°C | 2 mg/mL | ≥ 93.9% after 120 days |
| 4°C | 5 mg/mL | ≥ 96.6% after 120 days |
Disclaimer: This data is for propranolol and should be used as an estimate for the stability of this compound. It is always recommended to prepare solutions fresh.
Troubleshooting Guide
Problem 1: My this compound solution appears cloudy or has precipitated after dilution in cell culture medium.
-
Possible Cause: this compound is lipophilic and may have limited solubility in aqueous media, leading to precipitation when the concentration of the organic solvent from the stock solution is diluted.
-
Solutions:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the medium, try adding the medium dropwise to the aliquot of the stock solution while vortexing.
-
Use a Carrier: For certain applications, a carrier protein like bovine serum albumin (BSA) in the medium can help maintain the solubility of lipophilic compounds.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.
-
Re-evaluate Final Concentration: If precipitation persists, it may be necessary to work at a lower final concentration of this compound.
-
Problem 2: I am observing high variability or inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution. As stated, this compound solutions are unstable. Degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment.
-
Solution: Always prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored, especially at room temperature or 4°C for extended periods.
-
-
Possible Cause 2: Non-specific binding. this compound, being a lipophilic compound, may bind non-specifically to plasticware (e.g., pipette tips, microplates) or proteins in the serum of the cell culture medium.
-
Solutions:
-
Use low-retention plasticware.
-
Consider reducing the serum concentration in your medium during the treatment period, if compatible with your cell line.
-
Include appropriate controls to assess the extent of non-specific binding in your assay system.
-
-
Problem 3: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause 1: Activity at other receptors. Alprenolol is known to have antagonist activity at 5-HT1A and 5-HT1B serotonin receptors, in addition to its β-adrenergic blockade.[1][5] These off-target effects could be responsible for unexpected cellular responses.
-
Solution: Use a more selective β-blocker as a control to determine if the observed effect is specific to β-adrenergic receptor antagonism.
-
-
Possible Cause 2: Degradation products may have biological activity. The degradation products of this compound could be biologically active and contribute to the observed effects.
-
Solution: Ensure the purity of your this compound and the freshness of your solutions. If degradation is suspected, a stability-indicating HPLC analysis can be performed.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from stability studies of other β-blockers like atenolol and can be used to assess the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 2 hours. Cool the solution and neutralize with 1 N NaOH.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 80°C for 2 hours. Cool the solution and neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 6 hours. Dissolve the stressed powder in methanol to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point and should be optimized for your specific equipment and requirements. It is based on methods developed for other β-blockers.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm[3]
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the samples from the forced degradation study (Protocol 1) or from a time-course stability study.
-
Calculate the percentage of this compound remaining by comparing the peak area of the analyte in the stressed samples to that of the unstressed standard.
-
The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Figure 1. Troubleshooting workflow for this compound.
Caption: Figure 2. Proposed degradation pathways for this compound.
Caption: Figure 3. Beta-adrenergic receptor signaling pathway.
References
- 1. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical degradation of beta-blockers. Studies on single and multicomponent synthetic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of β-blockers and β-agonist pharmaceuticals with aqueous chlorine. Investigation of kinetics and by-products by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Administration of (S)-Alprenolol to Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Alprenolol in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the active enantiomer of alprenolol, a non-selective β-adrenergic receptor antagonist.[1] It primarily targets β1 and β2 adrenergic receptors.[1] Additionally, it exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors, which can contribute to its overall pharmacological profile.[2]
Q2: What are the main challenges I might face when administering this compound to animal models?
The primary challenges include:
-
Solubility: this compound has low to moderate lipid solubility and is poorly soluble in aqueous solutions.[1]
-
Stability: Solutions of this compound can be unstable and should be freshly prepared for each experiment.
-
Vehicle Selection: Choosing an appropriate vehicle that ensures solubility, stability, and is well-tolerated by the animal model is critical.
-
Route of Administration: The choice between administration routes like intraperitoneal (IP) injection and oral gavage depends on the experimental goals and can present different challenges.
-
Potential for Adverse Effects: High concentrations of alprenolol have been shown to have embryotoxic effects in rat whole embryo cultures.[3]
Q3: Can I use DMSO to dissolve this compound for in vivo studies?
While this compound is soluble in Dimethyl Sulfoxide (DMSO), it is important to use it with caution for in vivo experiments. High concentrations of DMSO can be toxic to animals. For intraperitoneal injections in mice, it is recommended to keep the final concentration of DMSO at 10% or lower. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil.
Q4: Should I be concerned about the off-target effects of this compound?
Yes, the antagonist activity of this compound at 5-HT1A receptors can influence experimental outcomes, particularly in neurological and behavioral studies.[2] It is crucial to consider these off-target effects when designing experiments and interpreting data.
II. Troubleshooting Guides
A. Formulation and Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous vehicle. | Low aqueous solubility of this compound. | 1. Use a co-solvent system: First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add the aqueous vehicle (e.g., saline, PBS) while vortexing. A common co-solvent formulation for intraperitoneal injection in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral gavage, a formulation of 10% DMSO and 90% corn oil can be considered for low doses.[4] 2. pH adjustment: For basic compounds like alprenolol, slightly acidifying the vehicle might improve solubility. However, ensure the final pH is within a physiologically tolerated range (pH 5-9). 3. Use of cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form inclusion complexes and enhance the aqueous solubility of poorly soluble drugs. |
| Inconsistent drug concentration between preparations. | Instability of this compound in solution. | 1. Prepare fresh solutions: Always prepare the dosing solution immediately before administration. 2. Protect from light and store appropriately: Store the stock powder at -20°C and protect solutions from light to minimize degradation. |
| High viscosity of the formulation. | High concentration of co-solvents or suspending agents. | 1. Optimize co-solvent concentration: Use the minimum amount of co-solvent necessary to achieve solubility. 2. Consider alternative vehicles: For oral administration, oil-based vehicles like corn oil or sesame oil can be used for lipophilic drugs.[5] |
B. Administration Route-Specific Issues
Intraperitoneal (IP) Injection
| Problem | Possible Cause | Troubleshooting Steps |
| Animal shows signs of pain or distress upon injection. | Irritating vehicle (e.g., high concentration of DMSO or ethanol). Improper injection technique. | 1. Minimize irritant concentration: Keep DMSO concentration below 10% and ethanol concentration low.[6] 2. Ensure proper technique: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle size (25-27G for mice) and insert at a 15-30 degree angle.[7] Aspirate to ensure the needle is not in an organ or blood vessel. |
| Leakage of solution from the injection site. | Needle too large. Injection volume too high. | 1. Use appropriate needle size: A 25-27G needle is suitable for mice.[7] 2. Adhere to volume limits: The maximum recommended IP injection volume for mice is 10 ml/kg.[7] |
| Variable drug absorption and efficacy. | Injection into the gut or adipose tissue. | 1. Refine injection technique: Ensure the needle fully penetrates the peritoneal wall but does not enter any organs. Proper restraint is crucial. |
Oral Gavage
| Problem | Possible Cause | Troubleshooting Steps |
| Animal struggles excessively, or fluid is observed from the nose. | Improper placement of the gavage needle in the trachea. | 1. Immediately stop the procedure. 2. Ensure proper technique: Gently restrain the animal and ensure the head and body are in a straight line. The gavage needle should be inserted along the roof of the mouth and gently advanced into the esophagus. The animal should swallow as the tube passes. Do not force the needle.[8][9] |
| Esophageal or stomach injury. | Incorrect needle size or rough technique. | 1. Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[5] 2. Measure the insertion depth: Measure the distance from the mouth to the last rib to avoid perforating the stomach.[8] |
| Regurgitation of the administered substance. | Excessive volume administered. | 1. Adhere to volume limits: For rats, the recommended maximum oral gavage volume is 10-20 ml/kg.[8] |
III. Quantitative Data Summary
Table 1: In Vivo Dosages of Alprenolol in Animal Models
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Spontaneously Hypertensive Rats (SHR) | Antihypertensive | Subcutaneous | 20 mg/kg | [4] |
| Rat | Anti-arrhythmic (adrenaline-induced) | Intravenous | Minimum effective dose varies | [10] |
| Guinea Pig | Anti-arrhythmic (ouabain-induced) | Not specified | 0.125 mg/kg and above | [11] |
| Rat | Metabolic studies | Oral | 7-700 µmol/kg | [12] |
IV. Experimental Protocols
A. Protocol for Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Saline)
-
Co-solvent (e.g., DMSO)
-
Sterile 1 ml syringes
-
Sterile 25-27G needles
-
70% Ethanol wipes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose and volume.
-
Formulation Preparation (prepare fresh): a. Calculate the required amount of this compound and vehicle. b. If using a co-solvent, dissolve the this compound powder in the minimum required volume of DMSO (to not exceed 10% of the final volume). c. Slowly add the sterile saline to the dissolved this compound while vortexing to prevent precipitation.
-
Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Injection Site Preparation: Disinfect the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.
-
Injection: a. Insert the needle at a 15-30 degree angle into the peritoneal cavity. b. Gently aspirate to ensure the needle is not in a blood vessel or organ (no fluid should enter the syringe). c. Slowly inject the solution. d. Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
B. Protocol for Oral Gavage of this compound in Rats
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil or 0.5% methylcellulose)
-
Sterile water (if using methylcellulose)
-
Flexible, ball-tipped oral gavage needle (appropriate size for the rat)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to calculate the correct dose and volume.
-
Formulation Preparation (prepare fresh): a. Calculate the required amount of this compound and vehicle. b. If using an aqueous-based vehicle, a suspension may be necessary. Levigate the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle. c. If using an oil-based vehicle, ensure the this compound is adequately dispersed.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.
-
Restraint: Gently but firmly restrain the rat to keep its head and body in a straight line.
-
Gavage Administration: a. Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat. b. Allow the rat to swallow the needle as you gently advance it into the esophagus to the pre-measured depth. Do not force the needle. c. Slowly administer the formulation. d. Gently remove the needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
V. Signaling Pathway and Workflow Diagrams
Caption: Canonical β-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Caption: Off-Target this compound Antagonism of the 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-adrenergic receptor blocking drugs in spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of equi-antiarrhythmic doses of alprenolol (a beta-adrenergic receptor antagonist) diphenylhydantoin and procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Effects of several beta-blockers on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local anaesthetic and anti-arrhythmic actions of alprenolol relative to its effect on intracellular potentials and other properties of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic studies of dose-dependent metabolism of alprenolol: in vitro and in vivo studies in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of (S)-Alprenolol versus (R)-Alprenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the two enantiomers of Alprenolol, (S)-Alprenolol and (R)-Alprenolol. Alprenolol is a non-selective β-adrenergic receptor antagonist, and its stereoisomers exhibit significant differences in their biological activity. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the associated signaling pathways to support research and drug development efforts.
Executive Summary
The pharmacological activity of alprenolol, a non-selective beta-blocker, is predominantly attributed to its (S)-enantiomer. Experimental evidence consistently demonstrates that this compound possesses a significantly higher affinity for β-adrenergic receptors, estimated to be around 100 times more potent than its (R)-counterpart. This stereoselectivity is a hallmark of many beta-blockers, with the (S)-configuration being crucial for effective receptor binding and subsequent biological response. Beyond its canonical role as a G-protein signaling antagonist, alprenolol has been identified as a biased agonist, capable of stimulating the β-arrestin signaling pathway. However, specific comparative data on the efficacy of the individual enantiomers in mediating this alternative pathway is limited.
Data Presentation: Quantitative Comparison of Alprenolol Enantiomers
The following tables summarize the available quantitative data comparing the binding affinity and potency of this compound and (R)-Alprenolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Enantiomer | Receptor Subtype | Reported Kd or Ki (nM) | Potency Ratio (S:R) | Reference |
| (-)-Alprenolol (predominantly S) | Cardiac β-adrenergic receptors | 7-11 (Kd) | ~100 | [1] |
| This compound | β-adrenergic receptors | Not explicitly stated in a side-by-side comparison | ~100 | [2] |
| (R)-Alprenolol | β-adrenergic receptors | Not explicitly stated in a side-by-side comparison | - | [2] |
Table 2: Functional Activity - Beta-Blockade
| Enantiomer | Assay | Endpoint | Relative Potency | Reference |
| This compound | Various in vitro and in vivo models | Inhibition of catecholamine-induced effects | High | [2][3] |
| (R)-Alprenolol | Various in vitro and in vivo models | Inhibition of catecholamine-induced effects | Low | [2][3] |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a standard method for determining the binding affinity of this compound and (R)-Alprenolol to β-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of each alprenolol enantiomer for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the receptor, or from tissues like rat heart or lung).
-
Radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.
-
This compound and (R)-Alprenolol of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound or (R)-Alprenolol).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Beta-Arrestin Recruitment Assay
This protocol describes a method to assess the ability of alprenolol enantiomers to induce β-arrestin recruitment to the β-adrenergic receptor.
Objective: To measure the potency and efficacy of this compound and (R)-Alprenolol in stimulating β-arrestin recruitment.
Materials:
-
HEK293 cells co-expressing a β-adrenergic receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.
-
This compound and (R)-Alprenolol.
-
Cell culture medium and reagents.
-
Luminescence or fluorescence plate reader.
-
Substrate for the reporter enzyme.
Procedure:
-
Cell Culture and Plating: Culture the engineered HEK293 cells and seed them into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or (R)-Alprenolol. Include a positive control (a known β-arrestin-biased agonist) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration. Determine the EC50 (potency) and Emax (efficacy) for each enantiomer using non-linear regression.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathways
The following diagram illustrates the dual signaling potential of β-adrenergic receptors upon ligand binding, showcasing both the classical G-protein pathway and the β-arrestin-mediated pathway. Alprenolol can act as an antagonist in the G-protein pathway while simultaneously acting as a biased agonist for the β-arrestin pathway.
Caption: Dual signaling of β-adrenergic receptors.
Experimental Workflow for Comparing Enantiomer Binding Affinity
The following diagram outlines the key steps in a radioligand binding assay designed to compare the binding affinities of this compound and (R)-Alprenolol.
Caption: Radioligand binding assay workflow.
Logical Relationship of Stereoselectivity and Efficacy
This diagram illustrates the logical flow from the stereochemical difference between the alprenolol enantiomers to their differential pharmacological effects.
Caption: Stereoselectivity determines efficacy.
Conclusion
References
- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
(S)-Alprenolol Demonstrates Significantly Higher In Vivo Potency Compared to Racemic Alprenolol
For Immediate Release
A comprehensive review of available in vivo data reveals that the (S)-enantiomer of alprenolol is substantially more potent as a beta-adrenergic antagonist than its racemic counterpart. This heightened potency is critical for researchers and drug development professionals in the fields of cardiology and pharmacology, enabling more precise dosing and potentially reducing off-target effects.
The beta-blocking activity of alprenolol resides almost exclusively in its (S)-enantiomer. In fact, studies have shown that (S)-(-)-alprenolol is approximately 100 times more active than the (R)-(+)-isomer[1]. Racemic alprenolol, a mixture of both enantiomers, therefore exhibits a potency that is effectively diluted by the presence of the significantly less active (R)-enantiomer. This disparity in potency underscores the importance of stereochemistry in drug design and development.
Quantitative Comparison of In Vivo Potency
| Compound | Relative In Vivo Potency | Key Findings |
| (S)-Alprenolol | High | The (S)-(-)-enantiomer is responsible for the vast majority of the β-blocking activity. It is estimated to be 100 times more active than the (R)-(+)-enantiomer[1]. |
| Racemic Alprenolol | Moderate | As a 1:1 mixture of the highly potent (S)-enantiomer and the significantly less active (R)-enantiomer, its overall potency is approximately half that of pure this compound. |
Signaling Pathway and Experimental Workflow
The therapeutic effects of alprenolol are achieved through its interaction with the β-adrenergic signaling pathway. As an antagonist, it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors, thereby preventing downstream signaling.
A common in vivo experimental design to determine the potency of β-blockers involves the use of a β-agonist, such as isoproterenol, to induce a physiological response, typically tachycardia (an increased heart rate). The β-blocker is then administered to antagonize this effect.
References
A Comparative Analysis of (S)-Alprenolol and (S)-Propranolol: A Guide for Researchers
An in-depth comparison of the pharmacological and pharmacokinetic properties of (S)-Alprenolol and (S)-Propranolol, two structurally similar but functionally distinct non-selective β-adrenergic receptor antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and development in cardiovascular and related therapeutic areas.
This compound and (S)-Propranolol are both non-selective β-adrenergic receptor antagonists, primarily targeting β1 and β2 receptors. Their (S)-enantiomers are the more pharmacologically active forms. Despite their structural similarities, key differences in their pharmacological profiles, particularly the presence of intrinsic sympathomimetic activity (ISA) in this compound, lead to distinct clinical effects. This guide delves into a comparative analysis of their binding affinity, potency, intrinsic activity, and pharmacokinetic properties, supported by experimental data and detailed protocols.
Pharmacological Profile: A Tale of Two Beta-Blockers
The primary distinction between this compound and (S)-Propranolol lies in their interaction with the β-adrenergic receptor beyond simple blockade. While both are competitive antagonists, this compound also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA). (S)-Propranolol, in contrast, is a pure antagonist, devoid of ISA.
Quantitative Comparison of Receptor Binding and Potency
The binding affinity and potency of this compound and (S)-Propranolol at β1 and β2 adrenergic receptors have been determined through various in vitro experimental techniques, primarily radioligand binding assays and functional assays to determine antagonist potency (pA2 values). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's potency.
| Parameter | This compound | (S)-Propranolol | Reference |
| pA2 (β1-adrenoceptor) | 8.6 | 8.6 | [1] |
| pA2 (β2-adrenoceptor) | 8.4 | Not Reported | [1] |
Note: The pA2 values are for the racemic mixture, but the (S)-enantiomer is the primary contributor to the blocking activity.
Intrinsic Sympathomimetic Activity (ISA)
This compound's partial agonist activity means that even in the absence of an agonist, it can weakly stimulate the β-adrenergic receptor. This property can be clinically significant, as it may lead to a smaller reduction in resting heart rate and cardiac output compared to pure antagonists like (S)-Propranolol. The ISA of alprenolol has been quantified to be 22-26% of the maximal sympathetic activity, whereas propranolol is used as a standard for a non-ISA drug[2].
Pharmacokinetic Properties: A Side-by-Side Look
The absorption, distribution, metabolism, and excretion profiles of this compound and (S)-Propranolol influence their clinical application. Both are lipophilic compounds and are well-absorbed after oral administration.
| Pharmacokinetic Parameter | This compound | (S)-Propranolol | Reference |
| Bioavailability | ~10% (extensive first-pass metabolism) | 25-35% (extensive first-pass metabolism) | [3] |
| Plasma Half-life | 2-3 hours | 3-6 hours | [3] |
| Protein Binding | ~85% | ~90% | [3] |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP2D6, CYP1A2, CYP2C19) | [4] |
Signaling Pathways: The Impact of ISA
The differential effects of this compound and (S)-Propranolol can be visualized through their influence on the β-adrenergic receptor signaling cascade. As a pure antagonist, (S)-Propranolol competitively blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling pathway mediated by Gs protein, adenylyl cyclase, and cyclic AMP (cAMP).
In contrast, this compound, with its intrinsic sympathomimetic activity, not only blocks the effects of endogenous agonists but can also partially activate the receptor, leading to a low level of Gs protein stimulation and subsequent cAMP production. This partial agonism is a key differentiator in its mechanism of action.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a generalized method for determining the binding affinity of this compound and (S)-Propranolol to β-adrenergic receptors using a radiolabeled ligand, such as [3H]-dihydroalprenolol.
1. Membrane Preparation:
-
Homogenize tissue (e.g., heart, lung) or cultured cells expressing β-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand (e.g., [3H]-dihydroalprenolol) to each well.
-
Add increasing concentrations of the unlabeled competitor drug (this compound or (S)-Propranolol).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Determining Antagonist Potency (pA2)
Schild analysis is a functional assay used to determine the potency of a competitive antagonist.
1. Tissue Preparation:
-
Isolate a suitable tissue preparation that exhibits a measurable response to a β-adrenergic agonist (e.g., isolated atria for measuring heart rate, or tracheal smooth muscle for measuring relaxation).
-
Mount the tissue in an organ bath containing a physiological salt solution and maintain it at a constant temperature and oxygenation.
2. Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoproterenol) by adding increasing concentrations of the agonist to the organ bath and recording the response.
3. Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of the antagonist (this compound or (S)-Propranolol) to the organ bath and incubate for a predetermined period to allow for equilibration.
4. Shifted Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
5. Repeat with Different Antagonist Concentrations:
-
Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
6. Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Create a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.
Conclusion
This compound and (S)-Propranolol, while both effective non-selective β-blockers, present distinct pharmacological profiles that are crucial for researchers and drug developers to consider. The presence of intrinsic sympathomimetic activity in this compound results in a different physiological response compared to the pure antagonism of (S)-Propranolol. This comparative guide, with its summarized data and detailed experimental protocols, serves as a valuable resource for understanding these differences and guiding further investigation into the nuanced pharmacology of β-adrenergic receptor antagonists. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for these complex processes.
References
- 1. kup.at [kup.at]
- 2. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacokinetics of atenolol, metoprolol, oxprenolol and propranolol in elderly hypertensive and young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review | Bentham Science [eurekaselect.com]
Validating the Beta-Blocking Activity of (S)-Alprenolol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro beta-blocking activity of (S)-Alprenolol against its (R)-enantiomer and other common beta-adrenergic receptor antagonists. The data presented is supported by detailed experimental protocols to assist in the replication and validation of these findings.
Executive Summary
This compound is a non-selective beta-adrenergic receptor antagonist. In vitro studies consistently demonstrate that the beta-blocking activity of alprenolol resides almost exclusively in its (S)-enantiomer, which exhibits significantly higher affinity for beta-adrenergic receptors compared to the (R)-enantiomer. This stereoselectivity is a critical factor in its pharmacological activity. This guide outlines the key in vitro assays used to validate this activity, presents comparative data, and provides the necessary protocols for experimental replication.
Comparative Analysis of Beta-Blocker Activity
The beta-blocking potency of this compound is best understood through direct comparison with its inactive (R)-enantiomer and other well-established beta-blockers such as propranolol, metoprolol, and atenolol. The following tables summarize key quantitative data from in vitro studies.
Table 1: Stereoselectivity of Alprenolol – Receptor Binding Affinity
This table highlights the difference in binding affinity between the (S) and (R)-enantiomers of alprenolol for beta-adrenergic receptors. Affinity is represented by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher affinity.
| Compound | Receptor Source | Radioligand | Affinity (Kd/Ki, nM) | Fold Difference (S vs. R) |
| This compound | Canine Myocardium | (-)-[3H]Alprenolol | 7-11 | ~100-300 |
| (R)-Alprenolol | Canine Myocardium | (-)-[3H]Alprenolol | Significantly Higher (less potent) |
Note: The stereoisomers of beta-adrenergic antagonists can be 9- to 300-fold more potent than their corresponding (+) stereoisomers[1].
Table 2: Comparative Binding Affinity of Beta-Blockers
This table compares the binding affinity of this compound with other commonly used beta-blockers.
| Compound | Receptor Source | Radioligand | Affinity (Kd/Ki, nM) |
| (-)-Alprenolol | Canine Myocardium | (-)-[3H]Alprenolol | 7-11[2] |
| (-)-Propranolol | Canine Myocardium | (-)-[3H]Alprenolol | 12[2] |
| (S)-Metoprolol | Guinea-pig left ventricular free wall (β1) | [125I]-(S)-pindolol | -log Ki = 7.73 |
| (R)-Metoprolol | Guinea-pig left ventricular free wall (β1) | [125I]-(S)-pindolol | -log Ki = 5.00 |
| Atenolol | Rat Salivary Gland Membranes (β1) | 3H-CGP 12177 | 250 |
| Propranolol | Rat Salivary Gland Membranes (β1) | 3H-CGP 12177 | 20 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like epinephrine, initiate a signaling cascade. This compound acts as a competitive antagonist, blocking the agonist from binding to the receptor and thereby inhibiting this pathway.
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound.
Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the inhibition constant (Ki) of this compound for beta-adrenergic receptors.
a. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the beta-adrenergic receptor of interest (e.g., CHO cells stably expressing human β1- or β2-adrenergic receptors).
-
Radioligand: A tritiated beta-blocker with high affinity, such as (-)-[3H]dihydroalprenolol ([3H]DHA) or [125I]-iodocyanopindolol.
-
Test Compound: this compound.
-
Competitor for Non-specific Binding: A high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (to a final protein concentration of 20-50 µ g/well ).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 10-10 M to 10-5 M).
-
For determining non-specific binding, add a high concentration of a non-labeled beta-blocker instead of this compound.
-
For determining total binding, add assay buffer instead of any competitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Isoproterenol-Stimulated cAMP Production
This assay measures the ability of this compound to functionally antagonize the agonist-induced production of cyclic AMP (cAMP).
a. Materials:
-
Cells: A cell line expressing the beta-adrenergic receptor of interest and capable of producing cAMP in response to agonist stimulation (e.g., HEK293 cells).
-
Agonist: A potent beta-agonist, such as isoproterenol.
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Stimulation Buffer: e.g., HBSS or DMEM.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or luminescence-based).
b. Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to the wells containing this compound and incubate for a specified time (e.g., 10-15 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.
-
Conclusion
The in vitro validation of this compound's beta-blocking activity relies on robust and reproducible assays. The data consistently demonstrates a high degree of stereoselectivity, with the (S)-enantiomer being the pharmacologically active component. The provided protocols for radioligand binding and functional cAMP assays offer a framework for researchers to independently verify these findings and compare the potency of this compound with other beta-adrenergic antagonists. This information is crucial for the rational design and development of beta-blocker therapeutics.
References
(S)-Alprenolol's Interaction with Serotonin Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(S)-Alprenolol, the pharmacologically active enantiomer of the non-selective beta-adrenergic receptor antagonist alprenolol, is primarily known for its high affinity for β1 and β2 adrenergic receptors. However, emerging evidence has highlighted its cross-reactivity with various serotonin (5-HT) receptor subtypes. This guide provides a comprehensive comparison of this compound's binding affinity and functional activity at serotonin receptors alongside other commonly used beta-blockers, supported by experimental data and detailed methodologies.
Comparative Binding Affinity Analysis
This compound exhibits a notable affinity for several serotonin receptor subtypes, particularly the 5-HT1A and 5-HT1B receptors, where it acts as an antagonist[1]. This interaction is significant as these receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.
To provide a clear comparative overview, the binding affinities (Ki in nM) of this compound and other selected beta-blockers for a panel of human serotonin and beta-adrenergic receptors are summarized in the table below. The data reveals that while this compound's primary targets are the beta-adrenergic receptors, its affinity for certain 5-HT receptors is within a pharmacologically relevant range.
| Compound | β1-AR (Ki, nM) | β2-AR (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | ~1-10 | ~1-10 | 34 | 134 | Data not available | Data not available | Data not available | Data not available |
| (S)-Propranolol | ~1-5 | ~1-5 | ~10-100 | ~10-50 | 10200[2] | 538[3] | 262[3] | 1202[4] |
| (S)-Pindolol | ~1-10 | ~1-10 | ~5-20 | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-Metoprolol | ~20-100 | ~1000-5000 | >1000 | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-Atenolol | ~500-1000 | ~5000-10000 | >1000 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. Ki values are approximate ranges based on available literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of binding affinities and functional activities.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other beta-blockers for various serotonin and beta-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293, CHO cells).
-
Radioligand specific for the receptor being assayed (e.g., [3H]-WAY-100635 for 5-HT1A, [125I]-Cyanopindolol for β-adrenergic receptors).
-
Test compounds: this compound and comparator beta-blockers.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays, such as the cAMP accumulation assay, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To characterize the functional activity of this compound at Gs or Gi-coupled serotonin receptors.
Materials:
-
Cell line stably expressing the serotonin receptor of interest.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production for Gi-coupled receptors).
-
Test compound: this compound.
-
Reference agonist and antagonist for the receptor.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation (for antagonists): Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation:
-
For Gs-coupled receptors: Add varying concentrations of a known agonist.
-
For Gi-coupled receptors: Add a fixed concentration of forskolin followed by varying concentrations of a known agonist.
-
-
Incubation: Incubate the plate for a specific time to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist activity: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist activity: Plot the response to the agonist in the presence of different concentrations of this compound to determine the IC50 and calculate the Kb (antagonist dissociation constant).
-
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathways of β-adrenergic and 5-HT1A receptors.
Caption: A typical experimental workflow for assessing receptor cross-reactivity.
References
- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Pharmacokinetic Profiles of Alprenolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of Alprenolol, a non-selective beta-adrenergic receptor blocker. The information presented is supported by experimental data to aid in research and drug development efforts.
Pharmacokinetic Profile Comparison
The stereoselective metabolism of Alprenolol leads to notable differences in the plasma concentrations of its (R)- and (S)-enantiomers. Following oral administration of racemic Alprenolol, the plasma levels of the pharmacologically more active (S)-enantiomer are consistently higher than those of the (R)-enantiomer. This disparity is attributed to the differential handling of the enantiomers by metabolic enzymes.
A clinical study involving healthy volunteers who received a single 50 mg oral dose of racemic Alprenolol hydrochloride provided the following key pharmacokinetic parameters:
| Parameter | (R)-Alprenolol | (S)-Alprenolol |
| Peak Plasma Concentration (Cmax) | 7.8 ng/mL | 21.8 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | 1 hour |
Data from a study in two healthy volunteers.
This data clearly demonstrates a significant difference in the peak plasma concentrations achieved by the two enantiomers, with the (S)-enantiomer reaching a concentration nearly three times higher than the (R)-enantiomer.
Experimental Protocols
The determination of the pharmacokinetic profiles of Alprenolol enantiomers requires sensitive and specific analytical methods to differentiate and quantify each stereoisomer in biological matrices.
Enantioselective Quantification of Alprenolol in Human Plasma
A validated gas chromatography-mass spectrometry (GC-MS) method has been established for the simultaneous determination of (R)- and this compound in human plasma. The key steps of this protocol are outlined below:
-
Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate the drug enantiomers.
-
Derivatization: The extracted Alprenolol enantiomers are derivatized to enhance their volatility and chromatographic separation.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a chiral column, which separates the (R)- and (S)-enantiomers. The mass spectrometer is used for detection and quantification, providing high selectivity and sensitivity.
-
Data Analysis: The peak areas of the (R)- and this compound enantiomers are used to calculate their respective concentrations in the plasma samples by comparing them to a standard curve.
Signaling Pathways and Metabolism
While the primary mechanism of action for Alprenolol is the blockade of beta-adrenergic receptors, research has unveiled additional signaling pathways that may be influenced by this drug.
Beta-Arrestin-Mediated EGFR Transactivation
Recent studies have shown that Alprenolol can act as a biased ligand at the β1-adrenergic receptor. Beyond its classical role as a G protein signaling antagonist, Alprenolol can stimulate a G protein-independent signaling pathway involving β-arrestin. This pathway leads to the transactivation of the epidermal growth factor receptor (EGFR). This finding suggests that the therapeutic and adverse effects of Alprenolol may be more complex than previously understood.
Caption: Alprenolol-induced G protein-independent signaling pathway.
Stereoselective Metabolism by Cytochrome P450 Enzymes
The observed differences in the plasma concentrations of Alprenolol enantiomers are primarily due to stereoselective metabolism in the liver. While the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Alprenolol have not been definitively identified in the reviewed literature, it is widely recognized that CYP2D6 is a key enzyme in the metabolism of many other beta-blockers. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in drug clearance and response. Further research is needed to elucidate the precise role of CYP2D6 and other CYP isoforms in the stereoselective disposition of Alprenolol.
Caption: Experimental workflow for comparing Alprenolol enantiomer pharmacokinetics.
(S)-Alprenolol's Antagonistic Profile at 5-HT1A and 5-HT1B Receptors: A Comparative Guide
(S)-Alprenolol has been identified as an antagonist of both the 5-HT1A and 5-HT1B serotonin receptors. This guide provides a comparative analysis of its antagonist activity at these receptors, supported by experimental data, and contrasts its performance with other established antagonists. Detailed experimental protocols and visualizations of key pathways are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Antagonist Activity
This compound exhibits a moderate affinity for both 5-HT1A and 5-HT1B receptors. Experimental data from radioligand binding assays in rat brain membranes indicate its binding affinities (Ki) to be 34 nM for the 5-HT1A receptor and 134 nM for the 5-HT1B receptor. To contextualize these values, this guide compares this compound with the highly selective and potent antagonists WAY-100635 (for 5-HT1A) and GR-127935 (for 5-HT1B).
Data Summary
| Compound | Receptor | Assay Type | Value | Species/Tissue | Reference |
| This compound | 5-HT1A | Binding Affinity (Ki) | 34 nM | Rat Hippocampal Membranes | [1] |
| 5-HT1B | Binding Affinity (Ki) | 134 nM | Rat Striatal Membranes | [1] | |
| WAY-100635 | 5-HT1A | Binding Affinity (Ki) | 0.39 nM | Recombinant Human | [2] |
| 5-HT1A | Binding Affinity (Ki) | 0.84 nM | Rat | [3] | |
| 5-HT1A | Functional Antagonism (pA2) | 9.71 | Guinea Pig Ileum | [4] | |
| GR-127935 | 5-HT1B | Binding Affinity (pKi) | 8.5 | Rat | [5] |
Signaling Pathways and Experimental Workflow
The 5-HT1A and 5-HT1B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, blocks this action.
Below are diagrams illustrating the signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: 5-HT1A/1B Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A and 5-HT1B Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the 5-HT1A and 5-HT1B receptors.
1. Membrane Preparation:
-
Rat hippocampal (for 5-HT1A) or striatal (for 5-HT1B) tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [¹²⁵I]iodocyanopindolol for 5-HT1B) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., serotonin).
3. Incubation and Filtration:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Culture:
-
Cells stably expressing the human 5-HT1A or 5-HT1B receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to increase basal cAMP levels.
-
A specific 5-HT1A or 5-HT1B agonist (e.g., 5-CT) is added at a concentration that produces a submaximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC80).
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The IC50 value, the concentration of antagonist that produces 50% of the maximal reversal, is determined.
-
The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's concentration-response curve.
Conclusion
This compound demonstrates antagonist activity at both 5-HT1A and 5-HT1B receptors, albeit with lower affinity compared to highly selective antagonists like WAY-100635 and GR-127935. Its dual-receptor antagonism may offer a unique pharmacological profile for further investigation. The provided experimental protocols and workflow diagrams serve as a foundational guide for the validation and comparative analysis of this compound and other potential 5-HT1A/1B receptor modulators. For a definitive comparison, it is recommended to evaluate this compound and its comparators within the same experimental setup.
References
- 1. kjpp.net [kjpp.net]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. iris.unimore.it [iris.unimore.it]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALPRENOLOL (PD009678, PAZJSJFMUHDSTF-UHFFFAOYSA-N) [probes-drugs.org]
A Head-to-Head Comparison of (S)-Alprenolol and Metoprolol in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties and effects of (S)-Alprenolol and Metoprolol in cardiac models. The information presented is supported by experimental data to assist researchers in selecting the appropriate beta-blocker for their studies.
Introduction
This compound and Metoprolol are both beta-adrenergic receptor antagonists, commonly known as beta-blockers, that exert significant effects on the cardiovascular system. While both drugs target beta-adrenergic receptors, they exhibit distinct profiles in terms of receptor selectivity, intrinsic sympathomimetic activity (ISA), and downstream signaling pathways. Understanding these differences is crucial for the design and interpretation of cardiac research. Metoprolol is a selective β1-adrenergic receptor antagonist, whereas Alprenolol is a non-selective beta-blocker.[1]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key quantitative parameters for this compound and Metoprolol, providing a basis for their comparison.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | pKi (-log Ki) | Ki (nM) | Animal Model/Tissue |
| This compound | β (total) | - | 7-11 (KD)[2][3][4] | Canine Myocardium |
| Metoprolol | β1 | 5.99 ± 0.13 | ~1023 | COS-7 cells expressing human β1-AR |
| β2 | - | - | ||
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | ~18.6 | Guinea-pig left ventricular free wall |
| β2 | 6.28 ± 0.06 | ~525 | Guinea-pig soleus muscle |
Table 2: Effect on Adenylyl Cyclase Activity
| Compound | Effect | IC50 | Cardiac Model |
| This compound | Inhibition of isoproterenol-stimulated activity | Data not available | Rabbit heart membranes[5] |
| Metoprolol | Inhibition of isoproterenol-stimulated activity | Data not available | Dog myocardium[6] |
Note: While both compounds are known to inhibit adenylyl cyclase activity, direct comparative IC50 values in the same cardiac model were not identified in the reviewed literature.
Table 3: Functional Effects in Cardiac Models
| Parameter | This compound | Metoprolol | Cardiac Model |
| Myocardial Contractility | Decreased contractility | Decreased contractility | Anesthetized cats, General knowledge |
| Heart Rate | Decreased heart rate | Decreased heart rate | Anesthetized cats, General knowledge |
| Action Potential Duration (APD) | Shortened in Purkinje fibers, prolonged in ventricular muscle[6] | Prolongs repolarization (Phase 3) | Depressed canine myocardium[6], General knowledge |
| Maximum Rate of Depolarization (Vmax) | Decreased in Purkinje fibers[6] | No effect on upstroke velocity | Depressed canine myocardium[6] |
Signaling Pathways
This compound and Metoprolol modulate intracellular signaling cascades primarily through their interaction with beta-adrenergic receptors.
Canonical G-Protein Signaling
Both this compound and Metoprolol are antagonists at β1-adrenergic receptors, which are predominantly coupled to the stimulatory G-protein (Gs). By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, they inhibit the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This cascade results in reduced phosphorylation of key calcium handling proteins and contractile elements, leading to decreased heart rate and contractility.
Biased Agonism and G-Protein Independent Signaling
Recent evidence suggests that both this compound and Metoprolol can act as biased ligands, preferentially activating certain downstream signaling pathways independent of G-protein coupling.
This compound has been shown to induce β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR). This pathway involves the recruitment of β-arrestin to the receptor, leading to downstream signaling cascades that are distinct from the canonical Gs pathway.
Metoprolol has also been implicated in biased signaling, with studies suggesting it can induce G-protein-independent, β-arrestin2-dependent pathways that may contribute to both anti-inflammatory effects and potentially cardiac fibrosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and Metoprolol for β1- and β2-adrenergic receptors.
Protocol:
-
Membrane Preparation: Cardiac tissue (e.g., ventricular myocardium) is homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Competition Binding: A constant concentration of a radiolabeled ligand with known affinity for beta-adrenergic receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is incubated with the cardiac membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or Metoprolol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Adenylyl Cyclase Activity Assay
Objective: To measure the inhibitory effect of this compound and Metoprolol on agonist-stimulated adenylyl cyclase activity.
Protocol:
-
Membrane/Cell Preparation: Cardiac membranes or intact cardiomyocytes are prepared.
-
Assay Reaction: The membranes or cells are incubated in a reaction mixture containing ATP, Mg²⁺, a cAMP-generating system (e.g., a phosphodiesterase inhibitor), and a beta-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase. The assay is performed with and without various concentrations of this compound or Metoprolol.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by adding a solution like trichloroacetic acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the antagonist that causes 50% inhibition of the agonist-stimulated adenylyl cyclase activity (IC50) is determined.
Cardiomyocyte Contractility and Electrophysiology Assays
Objective: To assess the functional consequences of this compound and Metoprolol on cardiomyocyte contraction and electrical activity.
Protocols:
-
Contractility Measurement:
-
Isolated adult ventricular cardiomyocytes are placed in a chamber on an inverted microscope.
-
Cells are field-stimulated to contract at a fixed frequency.
-
Cell shortening is recorded using a video-edge detection system or similar technology.
-
Parameters such as peak shortening, time to peak shortening, and time to 90% relaxation are measured before and after the application of the beta-blocker.
-
-
Electrophysiological Recording:
-
Action potentials are recorded from isolated cardiomyocytes using the whole-cell patch-clamp technique.
-
Parameters such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), resting membrane potential, and the maximum upstroke velocity (Vmax) are measured in the absence and presence of the drug.
-
Summary and Conclusion
This compound and Metoprolol, while both classified as beta-blockers, exhibit distinct pharmacological profiles that are important for cardiac research.
-
Metoprolol is a β1-selective antagonist, making it a valuable tool for studies focused on the specific role of β1-adrenergic receptors in cardiac function. Its lack of intrinsic sympathomimetic activity provides a clear blockade of catecholamine-induced effects.
-
This compound is a non-selective antagonist, affecting both β1 and β2 receptors. Its partial agonist activity at β1-adrenoceptors can introduce a level of complexity in experimental outcomes. Furthermore, its ability to engage in β-arrestin-mediated signaling highlights the growing understanding of biased agonism at GPCRs.
The choice between this compound and Metoprolol should be guided by the specific research question. For studies requiring selective β1-blockade, Metoprolol is the more appropriate choice. For investigations into non-selective beta-blockade or the effects of partial agonism and biased signaling, this compound may be a more suitable tool. The experimental data and protocols provided in this guide offer a foundation for making informed decisions in the design and execution of cardiovascular research.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of isoproterenol activation of adenylate cyclase by metoprolol, oxprenolol, and the para isomer of oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind comparison of metoprolol, alprenolol, and oxprenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac contractility and conduction: a comparison of antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of (S)-Alprenolol Binding to Beta-2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereospecific binding of (S)-Alprenolol to beta-2 adrenergic receptors (β2AR). The document presents quantitative binding data for this compound and its enantiomer, alongside other relevant beta-blockers, detailed experimental protocols for assessing binding affinity, and visualizations of key biological pathways and experimental workflows.
Executive Summary
The interaction between a ligand and its receptor is often highly specific, not only in terms of the chemical structure but also its three-dimensional orientation. This is particularly evident in the binding of chiral molecules like alprenolol to G-protein coupled receptors such as the beta-2 adrenergic receptor. Experimental evidence consistently demonstrates that the (S)-enantiomer of alprenolol exhibits a significantly higher affinity for the β2AR compared to its (R)-enantiomer. This stereoselectivity is a critical factor in drug design and development, as the desired therapeutic effect is predominantly attributed to one enantiomer, while the other may be inactive or contribute to off-target effects. This guide delves into the quantitative differences in binding affinity and provides the methodologies to assess such stereospecificity.
Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a cornerstone of pharmacology, quantified by parameters such as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The data presented below, compiled from various radioligand binding studies, highlights the stereospecificity of alprenolol and other beta-blockers for the beta-2 adrenergic receptor.
| Compound | Enantiomer | Receptor Subtype | Binding Affinity (Ki/Kd) | Fold Difference (S vs. R) |
| Alprenolol | (S)-(-)-Alprenolol | Beta-2 Adrenergic | 7-11 nM (Kd)[1] | ~33-530 (general for beta-blockers)[2] |
| (R)-(+)-Alprenolol | Beta-2 Adrenergic | Significantly higher Kd (lower affinity) | ||
| Propranolol | (S)-(-)-Propranolol | Beta-2 Adrenergic | pKi ~8.9[3] | ~100 |
| (R)-(+)-Propranolol | Beta-2 Adrenergic | Lower affinity | ||
| Carvedilol | Racemate | Beta-2 Adrenergic | High affinity (non-selective with β1)[4] | N/A |
| Metoprolol | Racemate | Beta-2 Adrenergic | Lower affinity (β1-selective)[5] | N/A |
Note: The fold difference for alprenolol is an estimated range for beta-blockers in general, as a direct side-by-side Ki value for the (R)-enantiomer from the same study was not available in the searched literature. It is widely established that the (-) enantiomer of beta-blockers possesses a much greater affinity for beta-adrenergic receptors.[6] For instance, the S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors as the R(+)-enantiomer. Carvedilol is noted to be non-selective between beta-1 and beta-2 receptors, with a high affinity for both.[4] Metoprolol, in contrast, is a cardioselective beta-blocker with a higher affinity for beta-1 adrenergic receptors.[5][7]
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a test compound (e.g., this compound) to a receptor (e.g., beta-2 adrenergic receptor).
Radioligand Competition Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human beta-2 adrenergic receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the beta-2 adrenergic receptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Test Compound: this compound and (R)-Alprenolol.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Membrane Preparation:
-
Culture cells expressing the beta-2 adrenergic receptor to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compounds (this compound and (R)-Alprenolol).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the beta-2 adrenergic receptor signaling pathway, the experimental workflow for assessing stereospecificity, and a logical comparison of the binding of this compound and its enantiomer.
Caption: Beta-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for assessing stereospecificity.
Caption: Logical comparison of (S)- and (R)-Alprenolol binding.
References
- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(S)-Alprenolol: A Comparative Analysis of its Effects on Cardiac versus Pulmonary Beta-Receptors
(S)-Alprenolol, a non-selective beta-adrenergic receptor antagonist, exhibits distinct interactions with beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are predominantly found in cardiac and pulmonary tissues, respectively. This guide provides a comparative analysis of this compound's binding affinity, functional potency, and downstream signaling pathways at these two receptor subtypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound's Interaction with β1 and β2-Adrenergic Receptors
The binding affinity and functional potency of this compound for β1 and β2-adrenergic receptors have been characterized using various in vitro assays. The following tables summarize the key quantitative data from published studies. It is important to note that the experimental conditions, such as tissue source and radioligand used, can influence the determined values.
| Parameter | β1-Adrenergic Receptor (Cardiac) | β2-Adrenergic Receptor (Pulmonary/Uterine) | Reference |
| Binding Affinity (pKi) | 8.6 | 8.8 | [1] |
| Functional Antagonism (pKB) | 7.26 (guinea pig left atria) | 7.90 (rat uterus) | [2] |
Table 1: Binding Affinity and Functional Potency of (-)-Alprenolol. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the drug to the receptor. The pKB value is the negative logarithm of the dissociation constant of an antagonist, reflecting its functional potency. Higher values indicate greater affinity and potency.
Differential Downstream Signaling Pathways
Recent research has revealed that this compound can act as a "biased agonist," meaning it can selectively activate certain downstream signaling pathways while blocking others. This is particularly evident in its differential effects on β1 and β2 receptors.
At the β1-adrenergic receptor , typically found in cardiac muscle, this compound has been shown to stimulate a G protein-independent signaling pathway involving β-arrestin.[3][4] This leads to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway.[3] This β-arrestin-mediated signaling is distinct from the classical G protein-coupled pathway activated by agonists.
Conversely, at the β2-adrenergic receptor , prevalent in bronchial smooth muscle, this compound-induced ERK activation via a β-arrestin-dependent mechanism is not observed.[3] This suggests that the biased agonistic properties of this compound are receptor subtype-specific, leading to different cellular responses in cardiac versus pulmonary tissues.
Caption: Differential signaling of this compound.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a method for determining the binding affinity of this compound for β1 and β2-adrenergic receptors expressed in cell membranes.
Caption: Workflow for radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably expressing either human β1 or β2-adrenergic receptors.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Assay for Determining Functional Potency (pKB)
This protocol describes a method to assess the functional antagonist activity of this compound on isolated cardiac and pulmonary tissues.
Caption: Workflow for isolated organ bath assay.
Detailed Steps:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the heart and trachea in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
For cardiac (β1) studies, isolate the atria. For pulmonary (β2) studies, prepare tracheal rings or strips.[5]
-
-
Organ Bath Setup:
-
Mount the isolated tissue in a temperature-controlled organ bath (37°C) filled with physiological salt solution and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]
-
Connect the tissue to an isometric force transducer to record contractile or relaxation responses.
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a predetermined resting tension.
-
-
Functional Assay:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of a β-adrenergic agonist (e.g., Isoprenaline) to the organ bath and recording the response (e.g., increase in heart rate for atria, relaxation of pre-contracted trachea).
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a specific duration (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
-
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of this compound. The curve in the presence of the antagonist should be shifted to the right.
-
Calculate the dose-ratio, which is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Determine the pKB value using the Schild equation: pKB = log(dose-ratio - 1) - log[Antagonist Concentration]. A linear Schild plot with a slope of unity indicates competitive antagonism.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
